Delphinidin 3-glucoside chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-38-3, 26984-07-6 | |
| Record name | Delphinidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delphinidin monoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Comprehensive Guide to Delphinidin 3-Glucoside Biosynthesis in Plants
A Technical Resource for Researchers and Drug Development Professionals
This in-depth guide provides a detailed exploration of the biosynthesis of delphinidin 3-glucoside, a key anthocyanin responsible for blue and purple pigmentation in many plants. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a thorough overview of the metabolic pathway, enzymatic kinetics, regulatory mechanisms, and experimental protocols.
The Core Biosynthetic Pathway
The formation of delphinidin 3-glucoside is a multi-step process integrated within the broader flavonoid biosynthesis pathway. The journey begins with the general phenylpropanoid pathway, leading to the production of flavonoid precursors. The core pathway to delphinidin 3-glucoside involves the sequential action of several key enzymes.
The pathway commences with the synthesis of dihydrokaempferol, a common precursor for various flavonoids. The commitment to delphinidin synthesis is initiated by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450 monooxygenase. This enzyme catalyzes the hydroxylation of dihydrokaempferol at both the 3' and 5' positions of the B-ring, producing dihydromyricetin.
Subsequently, Dihydroflavonol 4-Reductase (DFR) reduces dihydromyricetin to leucodelphinidin. The final step in the formation of the delphinidin aglycone is catalyzed by Anthocyanidin Synthase (ANS) , which converts leucodelphinidin to the unstable delphinidin.
To achieve stability and solubility, delphinidin is then glycosylated by UDP-glucose:Anthocyanidin 3-O-Glucosyltransferase (UFGT or 3GT) . This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of delphinidin, yielding the stable and colored delphinidin 3-O-glucoside.
Quantitative Data on Key Enzymes and Products
The efficiency of delphinidin 3-glucoside biosynthesis is governed by the kinetic properties of the involved enzymes and the resulting concentrations of intermediates and the final product.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for key enzymes in the delphinidin 3-glucoside pathway. These values are crucial for understanding the substrate specificity and catalytic efficiency of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Plant Source | Reference |
| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Dihydrokaempferol | 3.26 | 2.69 | Not Reported | Camellia sinensis | [1] |
| Naringenin | 3.22 | Not Reported | Not Reported | Camellia sinensis | [1] | |
| Anthocyanin 3'-O-Glucosyltransferase (3'GT) | Delphinidin 3,5-diglucoside | 120 | 1370 nmol min⁻¹ mg⁻¹ | Not Reported | Gentiana triflora | [2] |
| Anthocyanidin 3-O-Glucosyltransferase (UFGT) | Cyanidin | 25 | Not Reported | Not Reported | Vitis vinifera | [3] |
| Delphinidin | 30 | Not Reported | Not Reported | Vitis vinifera | [3] |
Note: Kinetic data for F3'5'H and UFGT with their direct substrates in the delphinidin 3-glucoside pathway are limited and can vary significantly between plant species and experimental conditions.
Concentration of Delphinidin 3-Glucoside in Plant Tissues
The accumulation of delphinidin 3-glucoside is influenced by genetic background, developmental stage, and environmental conditions. The following table provides examples of delphinidin 3-glucoside concentrations in various plant tissues.
| Plant Species | Tissue | Condition | Delphinidin 3-glucoside Concentration | Reference |
| Vitis vinifera (Grape) | Berry Skin | Ripe | 1.5 - 5.0 mg/g FW | [4] |
| Solanum melongena (Eggplant) | Peel | Mature | 0.5 - 2.0 mg/g FW | [5] |
| Petunia hybrida | Flower Petals | Full Bloom | Varies by cultivar | [6] |
| Blueberry | Ripe Fruit | 4°C Storage | Content increases over a week | [7] |
| Blueberry | Ripe Fruit | 25°C Storage | Content fluctuates over a week | [7] |
| Tea Shoots | Purple Leaves | High light/temperature | Significantly increased | [8] |
Regulatory Networks Controlling Biosynthesis
The biosynthesis of delphinidin 3-glucoside is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways.
The MBW Transcription Factor Complex
A conserved ternary protein complex, known as the MBW complex, is the central regulator of anthocyanin biosynthesis genes. This complex consists of:
-
R2R3-MYB transcription factors: These proteins provide specificity by binding to the promoters of target genes.
-
basic Helix-Loop-Helix (bHLH) transcription factors: These act as co-activators.
-
WD40-repeat (WDR) proteins: These proteins serve as a scaffold for the complex.
The specific R2R3-MYB proteins activated determine which branches of the flavonoid pathway are induced. For delphinidin biosynthesis, MYB transcription factors that upregulate F3'5'H are crucial.[9][10][11]
Environmental Regulation: Light and Temperature
Light Signaling: Light is a primary environmental cue that induces anthocyanin biosynthesis. The signaling pathway often involves photoreceptors that, upon light activation, lead to the stabilization of the ELONGATED HYPOCOTYL 5 (HY5) transcription factor. HY5, in turn, can activate the expression of key MYB regulators of the anthocyanin pathway. In the dark, CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) , an E3 ubiquitin ligase, targets HY5 for degradation, thereby repressing anthocyanin biosynthesis.[12][13]
Temperature Signaling: Ambient temperature significantly impacts delphinidin 3-glucoside accumulation. High temperatures generally repress anthocyanin biosynthesis by promoting the COP1-mediated degradation of HY5.[14][15] Conversely, low temperatures can enhance anthocyanin production in many species, although the response can be tissue-specific.[16][17]
References
- 1. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Effect of floral cluster pruning on anthocyanin levels and anthocyanain-related gene expression in ‘Houman’ grape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The influence of different storage temperature on changes of Delphinidin-3-O-glucoside and Malvidin-3-O-glucoside | Atlantis Press [atlantis-press.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anthocyanin Biosynthesis Induced by MYB Transcription Factors in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYB pathways that regulate UV-B-induced anthocyanin biosynthesis in blueberry (Vaccinium corymbosum) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Ambient Temperature Represses Anthocyanin Biosynthesis through Degradation of HY5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low temperature inhibits anthocyanin accumulation in strawberry fruit by activating FvMAPK3-induced phosphorylation of FvMYB10 and degradation of Chalcone Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Nighttime Temperatures and Sunlight Intensities Interact to Influence Anthocyanin Biosynthesis and Photooxidative Sunburn in “Fuji” Apple [frontiersin.org]
Delphinidin 3-Glucoside Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin 3-glucoside chloride, a prominent anthocyanin, is a water-soluble plant pigment responsible for the deep red, purple, and blue hues observed in many fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, comprehensive experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound, also known by its synonyms Myrtillin or Delphinin chloride, is a flavonoid belonging to the anthocyanin class.[1][2][3] Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated reference for its identification and handling.
Table 1: General and Physical Properties
| Property | Value | Citations |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
| Synonyms | Myrtillin, Mirtillin, Delphinin chloride, Delphinidin 3-O-glucoside chloride | [1][2][3] |
| Appearance | Dark red to purple crystalline solid/powder | [3][4][5] |
| Melting Point | 150 °C | [6] |
| Purity (by HPLC) | ≥95.0% - ≥98% | [3][7] |
Table 2: Chemical and Molecular Properties
| Property | Value | Citations |
| CAS Number | 6906-38-3 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁ClO₁₂ | [1][2][8] |
| Molecular Weight | 500.84 g/mol | [1][2] |
Table 3: Solubility and Stability
| Property | Value | Citations |
| Solubility | Soluble in DMSO (~10 mg/mL), dimethylformamide (~1.5 mg/mL), PBS (pH 7.2, ~0.2 mg/mL), water, methanol, ethanol, and pyridine. | [3][4][5][9] |
| Storage Conditions | -20°C, protected from light and moisture. | [3][5][7] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Degradation can occur at temperatures above 40°C. More stable in acidic conditions and degrades at higher pH. | [3][5][10] |
Table 4: Spectral Data
| Property | Value | Citations |
| UV/Vis (λmax) | 279, 353, 541 nm (in methanol) | [3] |
| 274, 536 nm (in acidic mobile phase) | [11] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, analysis, and functional characterization of this compound.
Extraction and Purification from Plant Material (e.g., Bilberry)
This protocol describes a general procedure for the isolation and purification of this compound from bilberry fruit, a rich source of this anthocyanin.
-
Extraction :
-
Homogenize fresh or frozen bilberries with an acidic ethanol solution (e.g., 70% ethanol with 0.5% hydrochloric acid).
-
Perform the extraction for 2-4 hours at room temperature with agitation, protected from light.
-
Separate the solid material by filtration or centrifugation. The resulting supernatant is the crude anthocyanin extract.
-
-
Initial Purification using Macroporous Resin :
-
Load the crude extract onto a pre-conditioned AB-8 macroporous resin column.
-
Wash the column with acidified water (e.g., containing 0.5% HCl) to remove sugars, acids, and other polar impurities.
-
Elute the anthocyanin fraction with an acidic ethanol solution (e.g., 40-70% ethanol with 0.5% HCl).[12]
-
Collect the colored eluate and concentrate it under reduced pressure to remove the ethanol.
-
-
Solvent Partitioning :
-
Perform liquid-liquid extraction on the concentrated aqueous anthocyanin fraction using ethyl acetate to remove less polar impurities. Discard the organic phase.[12]
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Further purify the aqueous fraction using preparative HPLC on a C18 column.
-
Employ a gradient elution system with a mobile phase consisting of (A) aqueous formic acid (e.g., 1.5%) and (B) acetonitrile.[12]
-
Monitor the elution at 520 nm and collect the fraction corresponding to the retention time of delphinidin 3-glucoside.
-
Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the purified this compound powder.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in plasma or plant extracts.[3]
-
Chromatographic System : An HPLC system equipped with a photodiode array (PDA) detector.
-
Column : Agilent Reverse Phase EC-C18 (4.6 x 150 mm, 2.7 µm particle size).[3]
-
Mobile Phase : A gradient of acetonitrile and 0.1% trifluoroacetic acid in an aqueous solution.[3]
-
Flow Rate : Typically 0.8 - 1.0 mL/min.
-
Detection Wavelength : 520 nm.
-
Sample Preparation (Plasma) :
-
Perform protein precipitation by adding 0.1% TFA and 20% sulfosalicylic acid to the plasma sample.
-
Centrifuge at 4000 x g for 20 minutes at 4°C.
-
Purify the supernatant using a solid-phase extraction (SPE) C18 cartridge.
-
Elute the analyte, evaporate to dryness, and reconstitute in the mobile phase for injection.
-
-
Quantification : Generate a standard curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.
Antioxidant Capacity Assessment: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3]
-
Reagent Preparation :
-
Acetate Buffer (300 mM, pH 3.6) : Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM) : Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
Ferric Chloride Solution (20 mM) : Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[3]
-
-
Assay Procedure :
-
Calculation :
-
Construct a standard curve using a known antioxidant standard (e.g., FeSO₄).
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.
-
In Vitro Apoptosis Assessment: Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[1][8]
-
Cell Treatment and Lysis :
-
Culture cells to the desired confluency and treat with this compound for the desired time. Include an untreated control.
-
Harvest 3-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris. The supernatant is the cell lysate.[8]
-
-
Assay Procedure :
-
Determine the protein concentration of the cell lysate. Dilute the lysate to a concentration of 1-4 mg/mL.
-
In a 96-well plate, add 50 µL of lysate per well.
-
Prepare the reaction mixture by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.[8]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.[1][8]
-
-
Data Analysis :
-
Subtract the background reading (from a blank well) from all sample readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Anti-inflammatory Signaling
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[13] this compound can suppress this pathway by inhibiting the degradation of IκBα and downregulating MEK1/2-ERK1/2 signaling, thereby preventing NF-κB nuclear translocation.[14][15] It has also been shown to inhibit TNF-α signaling, a key cytokine in the inflammatory cascade.
Pro-Apoptotic Signaling in Cancer Cells
In the context of oncology, this compound has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the pAKT/IRF1/HOTAIR pathway . It can inhibit the phosphorylation of Akt, a crucial protein for cell survival, leading to a downstream cascade that includes the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2. This culminates in the activation of executioner caspases, such as caspase-3 , which cleave cellular substrates and execute the apoptotic program.[9] Furthermore, this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overactive in cancer.
Experimental Workflow for Western Blot Analysis of NF-κB Translocation
To experimentally verify the inhibition of NF-κB nuclear translocation by this compound, a Western blot analysis is commonly performed. This involves separating cytoplasmic and nuclear protein fractions to determine the localization of the p65 subunit of NF-κB.
Conclusion
This compound is a multifaceted natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a therapeutic agent, particularly in the realms of inflammatory diseases and cancer, is underscored by its ability to modulate critical cellular signaling pathways. This guide provides a foundational repository of technical information and standardized protocols to facilitate further research and development of this promising phytochemical. The continued investigation into its mechanisms of action and bioavailability is crucial for translating its preclinical potential into tangible therapeutic applications.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. genscript.com [genscript.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of Delphinidin 3-Glucoside Chloride: An In Vitro Technical Guide
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented fruits and vegetables, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory compounds is a major focus of pharmaceutical research. Natural products, particularly flavonoids like anthocyanins, represent a promising reservoir of bioactive molecules with therapeutic potential. This compound has emerged as a compelling candidate due to its demonstrated ability to modulate key inflammatory pathways in vitro. This document summarizes the current in vitro evidence supporting the anti-inflammatory effects of this compound and provides detailed methodologies for its investigation.
Quantitative Data on Anti-inflammatory Effects
The in vitro anti-inflammatory activity of this compound has been quantified in various studies, demonstrating its dose-dependent efficacy in mitigating inflammatory responses. The following tables summarize key quantitative findings from the literature.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Mediator | Concentration of this compound | % Inhibition / IC₅₀ | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not Specified | Suppressed NO generation | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS | Not Specified | Suppressed iNOS | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 | Not Specified | Suppressed COX-2 | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Not Specified | Suppressed TNF-α | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | Not Specified | Suppressed IL-6 | [1] |
| Human Mesenchymal Stem Cells (MSCs) | Lipopolysaccharide (LPS) | NF-κB | 50 µM | Lowered expression | [2] |
| Human Mesenchymal Stem Cells (MSCs) | Not Specified | IL-1β | Not Specified | Reduced production | [2] |
| Human Mesenchymal Stem Cells (MSCs) | Not Specified | IL-12 | Not Specified | Reduced production | [2] |
| Human Mesenchymal Stem Cells (MSCs) | Not Specified | TNF-α | Not Specified | Reduced production | [2] |
| HCT-116 Colorectal Cancer Cells | Not Specified | VEGF | Not Specified | 57.2% decrease | [3] |
| HCT-116 Colorectal Cancer Cells | Not Specified | PD-L1 | Not Specified | Significant decrease | [3] |
| HT-29 Colorectal Cancer Cells | Not Specified | Cell Viability | 329 ± 17 µg/mL | IC₅₀ | [4] |
| HCT-116 Colorectal Cancer Cells | Not Specified | Cell Viability | 396 ± 23 µg/mL | IC₅₀ | [4] |
| B cell chronic lymphocytic leukaemia (B CLL) | Not Specified | Apoptosis | 30-100 µM | Induced apoptosis | [5] |
| Breast Cancer Cells | Not Specified | Cell Viability | 0-40 µM | Inhibitory activity | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | oxLDL | Endothelial Dysfunction | 1-100 µM | Inhibited dysfunction | [5] |
| Human Colorectal Cancer Cells | Not Specified | EGFR | 2.37 µM | IC₅₀ | [5] |
Table 2: Modulation of Cytokine Production by this compound
| Cell Line | Inflammatory Stimulus | Cytokine | Concentration of this compound | Effect | Reference |
| Human Mesenchymal Stem Cells (MSCs) | Not Specified | IL-10 | Not Specified | Increased levels | [2] |
| Human Mesenchymal Stem Cells (MSCs) | Not Specified | TGF-β | Not Specified | Increased levels | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | PD-1 | Not Specified | 54.8% decrease (monoculture) | [3] |
| PBMCs co-cultured with HCT-116 cells | Not Specified | PD-1 | Not Specified | 49.5% decrease | [3] |
| PBMCs co-cultured with HT-29 cells | Not Specified | PD-1 | Not Specified | 51.0% decrease | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.[6]
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1 x 10⁵ cells/mL.[8]
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a designated incubation time (e.g., 24 hours).[9]
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein extraction and subsequent Western blot analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[10] The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically.[11]
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of equal parts of Reagent A and Reagent B) to each supernatant sample.[10]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[10]
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific to the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[12][13]
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[14]
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[14]
-
Wash the plate and add the biotinylated detection antibody for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK). Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.
Procedure:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2][17]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these MAPKs through a series of phosphorylation events. Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. This compound has been reported to inhibit the phosphorylation of MAPKs, thereby suppressing downstream inflammatory responses.[17]
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. h-h-c.com [h-h-c.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cardioprotective Effects of Delphinidin 3-Glucoside Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cardioprotective effects of delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented plants.[1][2] Delphinidin 3-glucoside and its aglycone form, delphinidin, have demonstrated significant potential in mitigating cardiovascular disease through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-platelet activities.[2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Mechanisms of Cardioprotection
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by combating oxidative stress and inflammation, inhibiting platelet aggregation, and modulating key signaling pathways that are dysregulated in cardiovascular pathologies.
Antioxidant and Anti-inflammatory Actions
Delphinidin 3-glucoside has been shown to alleviate oxidative stress and inflammation in the cardiovascular system.[2] In a study involving a rabbit model of atherosclerosis, administration of delphinidin-3-O-glucoside led to a significant reduction in serum and aortic inflammatory markers.[2] This is achieved in part by down-regulating the expression of pro-inflammatory cytokines and adhesion molecules such as Interleukin-6 (IL-6), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Nuclear Factor-kappa B (NF-κB).[2][4] Concurrently, it up-regulates the expression of key antioxidant enzymes like Glutathione Peroxidase (GSH-PX) and Superoxide Dismutase 1 (SOD1).[2]
Anti-platelet and Anti-thrombotic Effects
A crucial aspect of delphinidin 3-glucoside's cardioprotective profile is its ability to inhibit platelet activation and thrombosis.[3][5] It has been demonstrated to significantly inhibit platelet aggregation stimulated by ADP, collagen, and TRAP in a dose-dependent manner.[3] This is achieved by decreasing the expression of active integrin αIIbβ3 on the platelet surface and attenuating the binding of fibrinogen to platelets.[3] Furthermore, in vivo studies have shown that delphinidin 3-glucoside can reduce thrombus growth in models of arterial injury.[3][5]
Attenuation of Cardiac Hypertrophy
Delphinidin has been found to attenuate pathological cardiac hypertrophy.[6][7][8][9] It confers resistance to aging- and pressure overload-induced cardiac hypertrophy in vivo and mitigates angiotensin II-induced cardiomyocyte hypertrophy in vitro.[6][7] The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of NADPH oxidase (NOX) activity, leading to reduced reactive oxygen species (ROS) accumulation.[6][7] This ultimately suppresses the mitogen-activated protein kinase (MAPK) signaling pathway, a key player in the development of cardiac hypertrophy.[6][7][8]
Quantitative Data on Cardioprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of delphinidin 3-glucoside and its related compounds.
Table 1: Effects of Delphinidin-3-O-glucoside on Serum and Aortic Inflammatory Markers in a Rabbit Model of Atherosclerosis [2]
| Marker | Treatment Group | Serum Concentration (pg/mL) | Aortic Concentration (pg/mg protein) |
| ICAM-1 | Atherosclerosis (AS) | 185.3 ± 15.2 | 19.8 ± 1.7 |
| AS + Delphinidin (20 mg/kg) | 152.1 ± 12.8 | 15.1 ± 1.3** | |
| MCP-1 | Atherosclerosis (AS) | 165.7 ± 14.3 | 25.4 ± 2.1 |
| AS + Delphinidin (20 mg/kg) | 138.4 ± 11.9 | 19.8 ± 1.6 | |
| VCAM-1 | Atherosclerosis (AS) | 210.5 ± 18.7 | 32.7 ± 2.8 |
| AS + Delphinidin (20 mg/kg) | 175.3 ± 15.6* | 25.1 ± 2.2 | |
| CRP | Atherosclerosis (AS) | 8.9 ± 0.7 | 1.2 ± 0.1 |
| AS + Delphinidin (20 mg/kg) | 6.8 ± 0.5 | 0.8 ± 0.07 | |
| IL-6 | Atherosclerosis (AS) | 128.6 ± 11.4 | 15.3 ± 1.3 |
| AS + Delphinidin (20 mg/kg) | 102.7 ± 9.8 | 11.8 ± 1.0** | |
| TNF-α | Atherosclerosis (AS) | 145.2 ± 13.1 | 18.6 ± 1.5 |
| AS + Delphinidin (20 mg/kg) | 118.9 ± 10.7 | 14.2 ± 1.2** |
*p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean ± SD.
Table 2: Effects of Delphinidin-3-O-glucoside on Lipid Profiles in a Rabbit Model of Atherosclerosis [2]
| Parameter | Control | Atherosclerosis (AS) | AS + Simvastatin (4 mg/kg) | AS + Delphinidin (10 mg/kg) | AS + Delphinidin (20 mg/kg) |
| Serum TG (mmol/L) | 0.98 ± 0.15 | 4.33 ± 0.27 | 2.15 ± 0.58 | 2.87 ± 0.75 | 2.36 ± 0.66* |
| Serum TC (mmol/L) | 1.25 ± 0.21 | 25.8 ± 2.1 | 12.7 ± 1.5 | 15.3 ± 1.8 | 13.1 ± 1.6 |
| Serum LDL-C (mmol/L) | 0.58 ± 0.09 | 18.9 ± 1.7 | 8.9 ± 1.1 | 11.2 ± 1.4 | 9.3 ± 1.2 |
| Serum HDL-C (mmol/L) | 0.85 ± 0.11 | 0.32 ± 0.05 | 0.68 ± 0.08 | 0.55 ± 0.07 | 0.71 ± 0.09 |
| Liver TG (mmol/g prot) | 0.12 ± 0.02 | 0.45 ± 0.06 | 0.21 ± 0.04 | 0.28 ± 0.05 | 0.23 ± 0.04 |
| Liver TC (mmol/g prot) | 0.08 ± 0.01 | 0.32 ± 0.04 | 0.15 ± 0.03 | 0.19 ± 0.03 | 0.16 ± 0.03 |
| Aorta TG (mmol/g prot) | 0.09 ± 0.01 | 0.38 ± 0.05 | 0.18 ± 0.03 | 0.24 ± 0.04 | 0.19 ± 0.03 |
| Aorta TC (mmol/g prot) | 0.06 ± 0.01 | 0.29 ± 0.04 | 0.13 ± 0.02 | 0.17 ± 0.03 | 0.14 ± 0.02** |
*p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean ± SD.
Table 3: Effects of Delphinidin-3-glucoside on Platelet Aggregation [3]
| Agonist | Delphinidin-3-glucoside Concentration | Platelet Aggregation (%) |
| ADP (10 µM) | Control | 75.3 ± 5.8 |
| 0.5 µM | 68.2 ± 6.1 | |
| 5 µM | 55.4 ± 5.2 | |
| 50 µM | 32.1 ± 4.5*** | |
| Collagen (2 µg/mL) | Control | 82.1 ± 6.5 |
| 0.5 µM | 71.5 ± 5.9 | |
| 5 µM | 58.9 ± 5.4 | |
| 50 µM | 35.8 ± 4.8 | |
| TRAP (20 µM) | Control | 85.6 ± 7.1 |
| 0.5 µM | 75.3 ± 6.3 | |
| 5 µM | 62.7 ± 5.8* | |
| 50 µM | 38.2 ± 5.1 |
*p < 0.05, ***p < 0.001 vs. Control. Data are presented as mean ± SD.
Key Signaling Pathways
The cardioprotective effects of delphinidin 3-glucoside are underpinned by its modulation of several critical intracellular signaling pathways.
AMPK/NOX/MAPK Signaling Pathway in Cardiac Hypertrophy
Delphinidin activates AMPK, which in turn inhibits the activity of Rac1 and the expression of p47phox, subunits of NADPH oxidase (NOX). This leads to a reduction in ROS production. The decrease in oxidative stress subsequently suppresses the phosphorylation of key kinases in the MAPK pathway (ERK1/2, JNK1/2, and p38), ultimately attenuating the hypertrophic response.[6][7][8]
Caption: AMPK/NOX/MAPK signaling pathway modulated by delphinidin 3-glucoside.
SGLT1-Mediated Protection Against Mitochondrial Dysfunction
Delphinidin 3-glucoside is transported into vascular endothelial cells via the sodium-dependent glucose transporter 1 (SGLT1).[10] Inside the cell, it attenuates mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL) by reducing ROS and superoxide anion generation. This helps to maintain mitochondrial membrane potential and inhibit the opening of the mitochondrial permeability transition pore, thereby preventing apoptosis.[10]
Caption: SGLT1-mediated mitochondrial protection by delphinidin 3-glucoside.
Inhibition of NF-κB Signaling Pathway
Delphinidin 3-glucoside has been shown to down-regulate the mRNA levels of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[2] By inhibiting the NF-κB pathway, delphinidin 3-glucoside can suppress the inflammatory response that contributes to the pathogenesis of atherosclerosis and other cardiovascular diseases.
Caption: Inhibition of the NF-κB inflammatory pathway by delphinidin 3-glucoside.
Experimental Protocols
This section outlines the methodologies employed in key studies to evaluate the cardioprotective effects of delphinidin 3-glucoside.
In Vivo Model of Atherosclerosis[2]
-
Animal Model: Male New Zealand white rabbits.
-
Induction of Atherosclerosis: Rabbits were fed a high-fat diet (HFD) for 12 weeks.
-
Treatment Groups:
-
Control group (standard diet).
-
Atherosclerosis (AS) group (HFD).
-
Simvastatin group (HFD + 4 mg/kg simvastatin, oral gavage).
-
Delphinidin-3-O-glucoside (DP) low-dose group (HFD + 10 mg/kg DP, oral gavage).
-
Delphinidin-3-O-glucoside (DP) high-dose group (HFD + 20 mg/kg DP, oral gavage).
-
-
Duration of Treatment: 12 weeks.
-
Outcome Measures:
-
Serum lipid profiles (TG, TC, LDL-C, HDL-C).
-
Lipid content in liver and aorta.
-
Histopathological assessment of the aorta (H&E staining).
-
Analysis of oxidative stress and inflammation-related markers in serum and aorta via ELISA and real-time RT-PCR.
-
In Vivo Model of Cardiac Hypertrophy[6]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery.
-
Treatment Groups:
-
Sham group.
-
TAC group.
-
TAC + Delphinidin (low dose).
-
TAC + Delphinidin (high dose).
-
-
Administration: Intraperitoneal injection of delphinidin.
-
Outcome Measures:
-
Assessment of hypertrophic cardiomyocyte growth.
-
Evaluation of cardiac fibrosis (Picrosirius red staining).
-
Measurement of cardiac function.
-
Western blot analysis of AMPK, NOX subunits, and MAPK pathway proteins.
-
In Vitro Model of Cardiomyocyte Hypertrophy[6]
-
Cell Line: Neonatal rat cardiomyocytes (NRCMs).
-
Induction of Hypertrophy: Treatment with angiotensin II (Ang II) (1 μM) for 24 hours.
-
Treatment: Pretreatment with delphinidin at various concentrations (e.g., 10 μM, 50 μM) for 30 minutes prior to Ang II stimulation.
-
Outcome Measures:
-
Measurement of cardiomyocyte size.
-
Analysis of hypertrophic and fibrotic markers (e.g., collagen I, collagen III, CTGF) via RT-PCR.
-
Assessment of ROS production.
-
Western blot analysis of signaling pathway proteins.
-
In Vitro Platelet Aggregation Assay[3]
-
Sample: Human platelet-rich plasma (PRP) and gel-filtered platelets.
-
Treatment: Pre-incubation with delphinidin 3-glucoside (0.5 µM, 5 µM, 50 µM) or control buffer for 40 minutes at 37°C.
-
Agonists: ADP, collagen, or thrombin receptor activator peptide (TRAP) were used to induce platelet aggregation.
-
Measurement: Platelet aggregation was monitored using an aggregometer at 37°C with a stir speed of 1000 rpm.
In Vivo Thrombosis Model[3][5]
-
Animal Model: C57BL/6 mice.
-
Induction of Thrombosis: Ferric chloride (FeCl₃)-induced mesenteric arteriole injury.
-
Treatment: Intravenous administration of delphinidin 3-glucoside (0.5 µM, 5 µM, 50 µM) or control.
-
Measurement: Thrombus formation and vessel occlusion time were monitored using intravital microscopy.
Conclusion
This compound exhibits significant and multifaceted cardioprotective properties. Its ability to mitigate oxidative stress, inflammation, platelet aggregation, and pathological cardiac hypertrophy through the modulation of key signaling pathways, including AMPK/NOX/MAPK and NF-κB, underscores its potential as a therapeutic agent in the prevention and treatment of cardiovascular diseases. The quantitative data from preclinical studies provide a strong rationale for further investigation and development of delphinidin 3-glucoside for clinical applications. The detailed experimental protocols outlined in this guide offer a foundation for researchers to build upon in their future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 6. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [static-site-aging-prod2.impactaging.com]
- 10. Delphinidin-3-glucoside protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Delphinidin 3-Glucoside Chloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of delphinidin 3-glucoside chloride in animal models. Delphinidin 3-glucoside, a prominent anthocyanin, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel pharmaceuticals and nutraceuticals. This document synthesizes available data on its pharmacokinetic parameters, details the experimental protocols used in its study, and visualizes key processes to facilitate a deeper understanding.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of delphinidin 3-glucoside and its metabolites in rats, the most commonly used animal model for such studies. It is important to note that much of the existing research has been conducted on delphinidin 3-glucoside derived from natural extracts, and data specifically for the chloride salt form is limited.
| Parameter | Value | Animal Model | Dosage and Administration | Analytical Method | Reference |
| Cmax (Maximum Plasma Concentration) | 22.7 ± 12.4 nmol/L | Wistar Rats | Oral gavage of black currant anthocyanin mixture (containing 1.04 µmol/kg delphinidin 3-glucoside) | HPLC | [1] |
| Tmax (Time to Maximum Plasma Concentration) | 1.25 - 1.75 h | Wistar Rats | Oral gavage of black currant anthocyanin mixture | HPLC | [1] |
| Appearance in Plasma | 15 min | Rats | Oral administration of delphinidin 3-O-beta-D-glucoside | HPLC | [2] |
| Second Peak in Plasma | 60 min | Rats | Oral administration of delphinidin 3-O-beta-D-glucoside | HPLC | [2] |
Table 1: Pharmacokinetic Parameters of Delphinidin 3-Glucoside in Rats
| Metabolite | Parameter | Value | Animal Model | Dosage and Administration | Analytical Method | Reference |
| 4'-O-methyl delphinidin 3-glucoside | Identification | Detected as a major metabolite in plasma and liver | Rats | Oral administration of delphinidin 3-O-beta-D-glucoside | NMR and MS | [2] |
Table 2: Major Metabolite of Delphinidin 3-Glucoside in Rats
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols cited in the study of this compound pharmacokinetics.
Animal Models and Administration
-
Animal Species: Wistar rats are predominantly used in the pharmacokinetic studies of delphinidin 3-glucoside.
-
Oral Administration: For oral administration studies, delphinidin 3-glucoside is typically dissolved in a suitable vehicle and administered via oral gavage. One study administered a black currant anthocyanin mixture containing delphinidin 3-glucoside to rats.[1] Another study involved the oral administration of delphinidin 3-O-beta-D-glucoside to rats to examine its absorption and metabolism.[2]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Plasma Preparation: Whole blood is centrifuged to separate the plasma, which is then stored, often at -80°C, until analysis.
-
Solid-Phase Extraction (SPE) for Plasma Samples: A common method for sample clean-up and concentration involves solid-phase extraction. While a universal, detailed protocol for this compound is not available, a general workflow can be described.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the quantification of delphinidin 3-glucoside in biological matrices.
-
HPLC Systems: Standard HPLC systems equipped with a C18 reversed-phase column are commonly employed.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile is typical.
-
Detection:
-
HPLC with UV-Vis Detection: Detection is often performed at a wavelength of approximately 520 nm.
-
LC-MS/MS: For higher sensitivity and specificity, tandem mass spectrometry is used. The quantitation is achieved using multiple reaction monitoring (MRM) mode.[3]
-
-
Method Validation: Analytical methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For delphinidin-3-o-glucoside chloride in rat plasma, an HPLC method was validated with an LOD of 47 ng/mL and an LOQ of 213 ng/mL.[4]
Metabolism of Delphinidin 3-Glucoside
The biotransformation of delphinidin 3-glucoside is a critical aspect of its pharmacokinetic profile. In rats, the primary metabolic pathway involves methylation.
Following oral administration, delphinidin 3-O-beta-D-glucoside is absorbed, and a major metabolite, identified as 4'-O-methyl delphinidin 3-glucoside, is detected in the plasma and is particularly abundant in the liver.[2] This methylation occurs on the 4'-hydroxyl group of the B-ring.[2]
Bioavailability and Absorption
The bioavailability of anthocyanins, including delphinidin 3-glucoside, is generally considered to be low. Studies in rats have shown that delphinidin 3-glucoside is absorbed from the gastrointestinal tract, appearing in the plasma within 15 minutes of oral administration.[2] The presence of a second peak at 60 minutes suggests potential enterohepatic recirculation or absorption from different parts of the gastrointestinal tract.[2]
Future Directions
While current research provides a foundational understanding of the pharmacokinetics of delphinidin 3-glucoside in animal models, further studies are warranted. Specifically, there is a need for:
-
Comprehensive pharmacokinetic studies on the purified this compound salt to determine its complete ADME profile, including AUC, half-life, and absolute bioavailability.
-
Investigation into the pharmacokinetic profiles in other animal models to assess inter-species variability.
-
Further elucidation of the metabolic pathways and the enzymes involved.
-
Studies to understand the tissue distribution of delphinidin 3-glucoside and its metabolites.
This in-depth technical guide serves as a valuable resource for scientists and researchers in the field of drug development and pharmacology, providing a clear and concise summary of the current knowledge on the pharmacokinetics of this compound in animal models. The provided data and protocols can aid in the design of future preclinical studies and the advancement of delphinidin-based therapeutics.
References
- 1. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
Delphinidin 3-Glucoside Chloride: A Technical Guide to its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside chloride, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant attention for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of this compound with key cellular signaling pathways, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Delphinidin and its glycosides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3] These effects are largely attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, apoptosis, inflammation, and angiogenesis.[3] This guide will delve into the specific mechanisms by which this compound exerts its influence on these cellular processes.
Core Signaling Pathway Interactions
This compound has been shown to interact with several major signaling pathways, leading to a cascade of downstream effects. The most well-documented of these are the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[4] Delphinidin and its glycosides have been identified as potent inhibitors of this pathway, contributing to their anti-cancer properties.[3][4]
Delphinidin has been shown to directly inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[3] This inhibition, in turn, prevents the activation of mTOR, a central regulator of protein synthesis and cell growth.[4][5] Studies have demonstrated that delphinidin treatment leads to a dose-dependent decrease in the phosphorylation of Akt, mTOR, and their downstream targets like p70S6K and S6 ribosomal protein.[3] This modulation of the PI3K/Akt/mTOR pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of delphinidin in various cancer cell lines.[3][4]
Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[6] This pathway comprises several cascades, including the ERK, JNK, and p38 MAPK pathways. Delphinidin has been shown to modulate these cascades, often with opposing effects that contribute to its anti-cancer activity.[6][7]
Studies have demonstrated that delphinidin can inhibit the ERK signaling pathway by decreasing the phosphorylation of key kinases such as c-Raf, MEK1/2, and ERK1/2.[6] This inhibition of the pro-survival ERK pathway, coupled with the activation of the pro-apoptotic JNK signaling pathway, creates a cellular environment that favors apoptosis.[6] The differential regulation of MAPK pathways highlights the nuanced mechanism of action of delphinidin.
Diagram: MAPK Signaling Pathway Modulation by this compound
Caption: Modulation of MAPK signaling by this compound.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses.[8][9] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Delphinidin 3-glucoside has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[8][10]
Delphinidin treatment has been observed to inhibit the degradation of IκB-α, a protein that sequesters NF-κB in the cytoplasm.[6] By preventing IκB-α degradation, delphinidin blocks the nuclear translocation of the NF-κB/p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[6][8] This inhibitory effect on the NF-κB pathway has been demonstrated in various cell types, including mesenchymal stem cells and in models of atherosclerosis.[8][10]
Diagram: NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of delphinidin and its glycosides on cellular signaling pathways.
Table 1: Inhibitory Concentrations (IC50) of Delphinidin and its Glycosides
| Compound | Target/Cell Line | IC50 Value | Reference |
| Delphinidin-3-O-glucoside chloride | EGFR | 2.37 µM | [11] |
| This compound | ERβ | 9.7 µM | [11] |
| Delphinidin | MDA-MB-453 (HER2+ breast cancer) | 40 µM | [3] |
| Delphinidin | BT474 (HER2+ breast cancer) | 100 µM | [3] |
Table 2: Effects of this compound on Protein Expression and Activity
| Cell Line/Model | Treatment Concentration | Pathway/Protein | Observed Effect | Reference |
| HER-2 positive breast cancer cells | 40 and 80 µM | p-c-Raf, p-MEK1/2, p-ERK1/2 | Decreased protein expression | [6] |
| HER-2 positive breast cancer cells | 40 and 80 µM | p-JNK | Increased protein expression | [6] |
| HER-2 positive breast cancer cells | 40 and 80 µM | Bcl-2/Bax ratio | Significantly decreased | [6] |
| Mesenchymal stem cells | 50 µM | NF-κB | Lower expression | [8] |
| Mesenchymal stem cells | 50 µM | IL-10, TGF-β | Increased levels | [8] |
| Atherosclerosis rabbit model | 20 mg/kg | IL-6, VCAM-1, NF-κB (mRNA) | Down-regulated | [10] |
| Atherosclerosis rabbit model | 20 mg/kg | GSH-PX, SOD1 (mRNA) | Up-regulated | [10] |
| Human and mouse platelets | 5-50 µM | AMPK phosphorylation | Reduced | [12] |
| HCT 116 colorectal cancer cells | Not specified | VEGF | Decreased expression by 57.2% | [13] |
| HCT 116 colorectal cancer cells | Not specified | PD-L1 | Decreased expression | [13] |
| Peripheral blood mononuclear cells | Not specified | PD-1 | Decreased expression by 54.8% | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate or build upon these findings.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been utilized, including human breast cancer cell lines (MDA-MB-453, BT-474), colorectal cancer cells (HCT 116), and human umbilical vein endothelial cells (HUVECs).[6][13][14]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24 hours).[15]
Western Blot Analysis
Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, NF-κB p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Diagram: Western Blot Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit (e.g., Trizol reagent).[10]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[10]
-
qRT-PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[10] The amplification is monitored in real-time.
-
Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
This compound exhibits significant potential as a therapeutic agent due to its ability to modulate key cellular signaling pathways. Its inhibitory effects on the PI3K/Akt/mTOR and NF-κB pathways, coupled with its differential regulation of the MAPK cascades, underscore its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this promising natural compound. As our understanding of the intricate cellular interactions of this compound continues to grow, so too will the opportunities for its development into novel therapies for a range of diseases.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 8. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 13. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delphinidin-3-glucoside protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells via the sodium-dependent glucose transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]
In Silico Docking of Delphinidin 3-Glucoside Chloride: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
This guide provides a comprehensive overview of the in silico docking studies of delphinidin 3-glucoside chloride with various protein targets implicated in a range of diseases, particularly cancer. Delphinidin 3-glucoside, a naturally occurring anthocyanin, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2] Molecular docking simulations have been instrumental in elucidating the molecular mechanisms underlying these effects by predicting the binding interactions between delphinidin 3-glucoside and its protein targets at the atomic level.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational evaluation of natural compounds as potential therapeutic agents. It details the target proteins, summarizes the quantitative data from various studies, outlines the experimental protocols for in silico docking, and visualizes the relevant signaling pathways.
Target Proteins and Binding Affinities
In silico studies have identified several key protein targets for this compound. These proteins are involved in critical cellular processes such as cell growth, proliferation, apoptosis, and immune response. The binding of delphinidin 3-glucoside to these targets can modulate their activity, leading to therapeutic effects. The following tables summarize the quantitative data from molecular docking studies, including binding affinities and inhibitory concentrations.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Software/Method | Reference |
| EGFR | Delphinidin 3,5-diglucoside | - | MET793, THR854 | Not Specified | [3] |
| ERβ | Delphinidin 3-glucoside | - | Not Specified | Not Specified | [2] |
| PD-1 | Delphinidin 3-glucoside | -5.9 | Not Specified | Not Specified | [4] |
| PD-L1 | Delphinidin 3-glucoside | -5.9 | Not Specified | Not Specified | [4] |
| VEGF | Delphinidin 3-glucoside | - | Not Specified | Not Specified | [4] |
| iNOS | Delphinidin 3-glucoside | - | Not Specified | Not Specified | [5] |
| Caspase-3 | Delphinidin 3-glucoside | - | Not Specified | Molegro Virtual Docker | [6] |
| HER2 | Delphinidin | High Affinity | Not Specified | Virtual Docking | |
| TNF-α | Delphinidin 3-glucoside | - | Asn39, Gly40, Glu42 | Not Specified | |
| Tyrosinase | Delphinidin 3-O-galactoside | - | Hydrogen bonding, van der Waals forces | Molecular Docking | |
| β-catenin | Delphinidin | - | Not Specified | AutoDock 4.2 | |
| SARS-CoV-2 Spike Protein | Delphinidin 3-O-beta-D-glucoside | - | Not Specified | MOE, GOLD | [7] |
| Target Protein | Ligand | IC50 | Reference |
| EGFR | This compound | 2.37 µM | [2] |
| ERβ | This compound | 9.7 µM | [2][8] |
| HCT-116 cells | Delphinidin 3-glucoside | 396 ± 23 µg/mL | [4] |
| HT-29 cells | Delphinidin 3-glucoside | 329 ± 17 µg/mL | [4] |
| Tyrosinase | Delphinidin 3-O-galactoside | 34.14 x 10⁻⁶ mol L⁻¹ |
Experimental Protocols for In Silico Molecular Docking
The following sections provide a detailed methodology for performing in silico molecular docking studies, based on commonly used practices and software such as AutoDock Vina.
Protein Preparation
The initial step in molecular docking is the preparation of the target protein structure.
-
Protein Structure Retrieval : The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB). Preference is given to high-resolution crystal structures, ideally co-crystallized with a ligand to identify the binding site.
-
Protein Clean-up : The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors that are not relevant to the docking study. These are removed from the protein structure. If the protein has multiple chains, only the chain of interest is retained.
-
Addition of Hydrogens and Charges : Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added to the protein. Polar hydrogens are crucial for forming hydrogen bonds with the ligand. Kollman charges are then assigned to the protein atoms to account for electrostatic interactions.
-
File Format Conversion : The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and contains information about atom types and charges.
Ligand Preparation
Proper preparation of the ligand, in this case, this compound, is critical for accurate docking results.
-
Ligand Structure Retrieval : The 2D or 3D structure of this compound can be obtained from databases like PubChem or ZINC.
-
Energy Minimization : The ligand's structure is energy-minimized to obtain a stable, low-energy conformation. This is often done using force fields like MMFF94.
-
Torsional Degrees of Freedom : The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion : The prepared ligand is also saved in the PDBQT format.
Grid Box Generation
A grid box defines the three-dimensional space on the receptor where the docking simulation will be performed.
-
Defining the Binding Site : The grid box is centered on the active site of the protein. If the protein structure was solved with a co-crystallized ligand, the coordinates of that ligand can be used to define the center of the grid box.
-
Setting Grid Dimensions : The size of the grid box should be large enough to accommodate the ligand and allow it to move and rotate freely within the binding pocket. A typical grid spacing is 0.375 Å.
-
Saving Grid Parameters : The coordinates and dimensions of the grid box are saved in a configuration file.
Molecular Docking Simulation
The docking process is executed using software like AutoDock Vina.
-
Configuration File : A configuration file is created that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.
-
Running the Simulation : The docking simulation is initiated from the command line, providing the configuration file as input. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for each conformation.
Analysis of Results
The output of the docking simulation is a set of predicted binding poses of the ligand, ranked by their binding affinities.
-
Binding Affinity : The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding.
-
Interaction Analysis : The best-ranked binding pose is visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding site. Tools like PyMOL and Discovery Studio Visualizer are commonly used for this purpose.
Signaling Pathways and Experimental Workflows
The protein targets of delphinidin 3-glucoside are often key components of larger signaling pathways that regulate cellular processes. Understanding these pathways provides context for the functional implications of the docking results.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10][11][12] Its overactivation is implicated in many cancers. Delphinidin 3-glucoside has been shown to inhibit EGFR.[1][2][8][13]
EGFR Signaling Pathway Inhibition by Delphinidin 3-glucoside.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and apoptosis.[14][15][16][17][18] Delphinidin 3-glucoside has been found to modulate this pathway.
PI3K/Akt Signaling Pathway Modulation by Delphinidin 3-glucoside.
In Silico Docking Experimental Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
General Workflow for In Silico Molecular Docking.
Conclusion
In silico docking studies have proven to be a valuable tool in identifying and characterizing the interactions between this compound and various protein targets. The data presented in this guide highlights the potential of this natural compound to modulate key signaling pathways involved in diseases like cancer. The detailed experimental protocols provide a roadmap for researchers to conduct their own computational investigations. As our understanding of the molecular basis of diseases grows, in silico methods will continue to play a crucial role in the discovery and development of novel therapeutics from natural sources.
References
- 1. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. cusabio.com [cusabio.com]
Methodological & Application
Application Note: Quantification of Delphinidin 3-Glucoside Chloride using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of delphinidin 3-glucoside chloride in various matrices.
Introduction: this compound is a prominent anthocyanin found in many pigmented plants, such as Hibiscus sabdariffa (Roselle) and grapes.[1][2] It is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and food science research. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used analytical technique for this purpose, offering high sensitivity and resolution.[4][5] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of this compound.
Table 1: HPLC Method Validation Parameters for this compound.
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | ≥ 0.950 | Rat Plasma | [1][6][7] |
| Linearity (R²) | 0.99 | Grapes | [4] |
| Recovery | 80.37% | Rat Plasma | [1][6][7] |
| Limit of Detection (LOD) | 47 ng/mL | Rat Plasma | [1][6][7][8] |
| Limit of Quantification (LOQ) | 213 ng/mL | Rat Plasma | [1][6][7][8] |
| Limit of Detection (LOD) | 5.60 µg/L | Jussara Extracts | [6] |
| Limit of Quantification (LOQ) | 18.50 µg/L | Jussara Extracts | [6] |
| Limit of Detection (LOD) | 0.14 mg/kg | Grape Extract | [6] |
| Limit of Quantification (LOQ) | 0.42 mg/kg | Grape Extract | [6] |
| Limit of Detection (LOD) | 1.56 µg/mL | Bilberry Supplements | [5] |
| Limit of Quantification (LOQ) | 6.25 µg/mL | Bilberry Supplements | [5] |
| Intra-day Precision | < 9.42% | Grapes | [4] |
| Inter-day Precision | < 9.42% | Grapes | [4] |
Table 2: Chromatographic Conditions for this compound Analysis.
| Parameter | Condition 1 | Condition 2 |
| Matrix | Rat Plasma | Grapes |
| HPLC System | Agilent Reverse Phase | u-HPLC |
| Column | EC-C18 (4.6 x 150 mm, 2.7 µm) | C18 (2.0 x 100 mm, 2 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 5% Formic acid in water |
| Mobile Phase B | Acetonitrile | 5% Formic acid in acetonitrile |
| Gradient | 81:19 (B:A) | 0-1 min: 0% B, 1-11 min: 0-25% B, 11-12 min: 25% B, 12-14 min: 25-0% B, 14-18 min: 0% B |
| Flow Rate | Not Specified | 0.2 mL/min |
| Column Temperature | Not Specified | 40°C |
| Detection Wavelength | Not Specified | 520 nm |
| Reference | [6][7] | [4] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the quantification of this compound.
Protocol 1: Sample Preparation from Plasma
This protocol is adapted for the extraction of this compound from plasma samples.[6]
Materials:
-
Plasma samples
-
This compound standard
-
Internal standard (e.g., cyanidin-3-5-O-diglucoside chloride)
-
Methanol
-
0.1% Trifluoroacetic acid (TFA) in aqueous solution
-
20% Sulfosalicylic acid in aqueous solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Water Sep-Pak tC18)
Procedure:
-
Protein Precipitation:
-
To 500 µL of plasma, add 500 µL of 0.1% TFA aqueous solution and 100 µL of 20% sulfosalicylic acid aqueous solution.
-
Vortex the mixture.
-
Centrifuge at 4000 x g for 20 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Protocol 2: Sample Preparation from Plant Material (Grapes)
This protocol describes the extraction of anthocyanins from grape samples.[4]
Materials:
-
Grape sample (approximately 1.0 g)
-
Dimethyl sulfoxide (DMSO)
-
Methanol with 2% HCl and 0.5 mg/mL tert-Butylhydroquinone (TBHQ)
-
Vortex mixer
-
Syringe filters (0.2 µm)
Procedure:
-
Weigh approximately 1.0 g of the grape sample into a vial.
-
Add 2 mL of DMSO and vortex for 1 minute.
-
Store the vial in the dark for 10 minutes.
-
Add 8 mL of methanol containing 2% HCl and 0.5 mg/mL TBHQ.
-
Vortex the mixture for 5 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC Analysis
This protocol outlines the HPLC conditions for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (refer to Table 2 for examples)
Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Trifluoroacetic acid
-
This compound reference standard
Procedure:
-
Preparation of Standard Solutions:
-
Chromatographic Conditions:
-
Set up the HPLC system with the column and mobile phases as detailed in Table 2.
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
-
Injection and Analysis:
-
Inject a fixed volume of the prepared samples and standard solutions.
-
Monitor the chromatogram at 520 nm.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative Example)
While the primary focus of this document is the analytical methodology, this compound is known to interact with various cellular signaling pathways. The following is an illustrative example of a pathway that could be investigated in drug development studies.
References
- 1. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 2. Holdings: Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) :: MyTheses Search [oarr.uitm.edu.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. eprints.usm.my [eprints.usm.my]
Protocol for Delphinidin 3-Glucoside Chloride Administration in Cell Culture Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, such as hibiscus, blackcurrants, and eggplant.[1][2] It has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] This document provides a detailed protocol for the administration of this compound in cell culture studies, including solution preparation, experimental methodologies, and data interpretation. The protocols outlined herein are intended to serve as a guide for investigating the biological effects of this compound on various cell lines.
Materials and Reagents
-
This compound (powder, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (specific to the cell line in use)
-
Cell lines of interest (e.g., breast cancer, leukemia, colorectal cancer, endothelial cells)
-
Reagents for specific assays (e.g., MTT, Annexin V/PI, cell cycle analysis kits, antibodies for Western blotting)
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
3.1. Reconstitution of the Compound
This compound is soluble in organic solvents such as DMSO.[1]
-
To prepare a 10 mM stock solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight is approximately 500.8 g/mol .[1]
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 5.008 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be purged with an inert gas to prevent oxidation.[1]
-
3.2. Storage of Stock Solution
-
Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1] It is advised not to store aqueous solutions for more than one day.[1]
3.3. Preparation of Working Solutions
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Prepare fresh dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment.
-
Ensure that the final concentration of DMSO in the cell culture medium is insignificant (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory concentrations (IC50) of this compound in various cell culture models as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Biological Effect | Effective Concentration | Reference |
| B cell chronic lymphocytic leukaemia (B CLL) | Induction of apoptosis | 30-100 µM | [1][2] |
| Breast Cancer Cells | Inhibition of carcinogenesis, downregulation of HOTAIR | 0-40 µM | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of oxLDL-induced endothelial dysfunction | 1-100 µM | [1][2] |
| Platelets | Inhibition of ADP, collagen, or TRAP stimulated aggregation | 0-50 µM | [1] |
| Mesenchymal Stem Cells (MSCs) | No effect on cell viability | 50 µM | [6] |
| HCT-116 (Colorectal Cancer) | 50% inhibition of cell viability (IC50) | 395.8 µg/mL | [7] |
| HT-29 (Colorectal Cancer) | 50% inhibition of cell viability (IC50) | 329 µg/mL | [7] |
Table 2: IC50 Values of this compound for Specific Molecular Targets
| Target | IC50 Value | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 2.37 µM | [1][2] |
| Estrogen Receptor β (ERβ) | 9.7 µM | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
5.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control with the same final concentration of DMSO as the treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[8]
5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[4]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[11]
5.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed and treat cells as described above.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
5.4. Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total Akt, phospho-Akt, total PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
6.1. Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Key signaling pathways modulated by this compound.
6.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. CAS 6906-38-3 | Delphinidin-3-O-β-D-glucoside chloride [phytopurify.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. kumc.edu [kumc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: Spectrophotometric Determination of Delphinidin 3-Glucoside Chloride Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin responsible for the vibrant blue and purple hues in many flowers, fruits, and vegetables.[1] As a potent antioxidant, it is of significant interest in the fields of food science, pharmacology, and drug development for its potential health benefits, including anti-inflammatory and anti-cancer properties.[2] Accurate quantification of this compound is crucial for quality control, formulation development, and efficacy studies. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration using the pH differential method, a widely recognized and reliable technique for measuring total monomeric anthocyanins.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | [4] |
| Synonyms | Delphinidin-3-O-glucoside, Delphinin, Myrtillin | [1][5][6] |
| Molecular Formula | C₂₁H₂₁O₁₂ · Cl | [1][4] |
| Molecular Weight | 500.8 g/mol | [1][4][5] |
| UV-Vis λmax | 279, 353, 541 nm | [1] |
| Appearance | Dark red/purple crystalline solid or powder | [1][4] |
| Solubility | DMSO: 10 mg/mL, DMF: 1.5 mg/mL, PBS (pH 7.2): 0.2 mg/mL. Highly water-soluble. | [1][4] |
| Storage | Store at -20°C in the dark. | [1][4] |
Experimental Protocol: pH Differential Method
The pH differential method is based on the structural transformation of the anthocyanin molecule as a function of pH. In acidic conditions (pH 1.0), the flavylium cation form is colored, while at a slightly acidic pH (pH 4.5), the hemiketal form is colorless.[3] The difference in absorbance at the λmax in the visible region between the two pH values is proportional to the concentration of monomeric anthocyanins.
Materials and Reagents
-
This compound standard (purity ≥97%)[4]
-
Potassium chloride (KCl)
-
Sodium acetate (CH₃COONa · 3H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Distilled or deionized water
-
Methanol (optional, for initial sample extraction)
-
UV-Vis Spectrophotometer
-
1 cm pathlength cuvettes
-
Volumetric flasks and pipettes
-
pH meter
Reagent Preparation
-
pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]
-
pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of CH₃COONa · 3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Transfer to a 1 L volumetric flask and bring to volume with distilled water.[3]
Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in pH 1.0 buffer to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with pH 1.0 buffer to achieve a range of concentrations that will be used to generate a standard curve.
-
Sample Extraction (if applicable): For solid samples, such as plant material, an extraction step is necessary. A common method involves homogenizing the sample in an acidified methanol solution (e.g., methanol:water:HCl, 79:20:1, v/v/v).[7] The extract should then be centrifuged to remove solid debris.[7] The supernatant can then be diluted with the appropriate buffers.
Spectrophotometric Measurement
-
Prepare two dilutions of each standard and sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be the same for both pH values and should be chosen so that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[3]
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Set the spectrophotometer to measure absorbance at the λmax of delphinidin 3-glucoside in the visible range (approximately 520-541 nm) and at 700 nm to correct for haze.[1][3] The absorbance at 520 nm is a commonly used wavelength for total anthocyanin quantification.[8][9]
-
Use the pH 1.0 and pH 4.5 buffers as blanks for their respective sample dilutions.
-
Measure the absorbance of each diluted standard and sample at both wavelengths.
Data Analysis
-
Calculate the absorbance difference (A) for each standard and sample using the following formula:
-
A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5
-
-
Standard Curve Method:
-
Plot the absorbance difference (A) of the working standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance difference, x is the concentration, m is the slope, and c is the y-intercept.
-
Use the equation to calculate the concentration of this compound in the unknown samples based on their measured absorbance difference.
-
-
Molar Absorptivity Method:
-
The concentration of this compound can also be calculated using the Beer-Lambert law:
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Logical Relationship of the pH Differential Method
Caption: Principle of the pH differential method for anthocyanin quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. biolink.no [biolink.no]
- 5. This compound | C21H21ClO12 | CID 165558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Delphinidin-3-glucoside chloride - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. researchgate.net [researchgate.net]
- 8. agw.org.au [agw.org.au]
- 9. researchgate.net [researchgate.net]
Delphinidin 3-glucoside chloride as a standard for phytochemical analysis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside chloride is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] As a primary reference standard, it is crucial for the accurate identification and quantification of anthocyanins in various matrices, including plant extracts, food products, and biological samples. Its well-characterized physicochemical properties and high purity make it an indispensable tool in phytochemical analysis, quality control, and research into the biological activities of anthocyanins.[3]
This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis. It also summarizes its key physicochemical properties and explores its role in modulating cellular signaling pathways.
Physicochemical Properties and Handling
This compound is a crystalline solid.[4] Proper handling and storage are essential to maintain its integrity as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Delphinin chloride, Myrtillin chloride, Delphinidin 3-O-β-D-glucoside chloride | [5] |
| CAS Number | 6906-38-3 | [5] |
| Molecular Formula | C₂₁H₂₁ClO₁₂ | [3][5][6] |
| Molecular Weight | 500.84 g/mol | [5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95.0% (HPLC) | |
| UV/Vis Maximum (λmax) | 279, 353, 541 nm | [4] |
Storage and Stability:
For long-term storage, this compound powder should be kept in a well-closed container, protected from light and moisture, at -20°C.[6][7] Under these conditions, it is stable for at least four years.[4] Stock solutions can be prepared in advance and stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[6] It is recommended to prepare and use aqueous solutions on the same day.[4] Anthocyanins are generally more stable in acidic conditions and less stable at higher pH and elevated temperatures due to hydrolysis of the glycosidic bond.[8]
Solubility:
This compound is soluble in organic solvents such as DMSO (approx. 10 mg/ml) and dimethylformamide (approx. 1.5 mg/ml).[4] It is also soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[4] The aglycone, delphinidin, is most soluble in methanol, followed by water and ethanol, and least soluble in acetone.[9]
Experimental Protocols
This compound is a versatile standard for various analytical techniques. Below are detailed protocols for its use in HPLC, LC-MS/MS, and spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used method for the separation and quantification of anthocyanins.
Workflow for HPLC Analysis
Caption: Workflow for anthocyanin quantification using HPLC.
Protocol:
-
Preparation of Standard Solutions:
-
Sample Preparation (Example for Plant Material):
-
Weigh a precise amount of the homogenized sample (e.g., 0.1 g of dry sample) into a flask.[11]
-
Add an appropriate extraction solvent, such as methanol containing 2.0% HCl.[11]
-
Sonicate or agitate the mixture to ensure thorough extraction.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[10]
-
Mobile Phase: A gradient of solvent A (e.g., 1% acetic acid or 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).[10][12]
-
Gradient Program:
-
A typical gradient might start at a low percentage of solvent B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.[12]
-
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: 20 µL.[12]
-
Detection: Diode-array detector (DAD) or UV-Vis detector at 520 nm.
-
Column Temperature: 40°C.[11]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of Delphinidin 3-glucoside in the sample by comparing its peak area to the calibration curve.
-
Table 2: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.99 | [11] |
| LOD | 47 ng/mL (in rat plasma) | [10] |
| LOQ | 213 ng/mL (in rat plasma) | [10] |
| Recovery | 80.377% (in rat plasma) | [10] |
| Precision (Intra- and Inter-day) | < 9.42% | [11] |
LC-MS/MS for Sensitive Quantification
For highly sensitive and selective quantification, especially in complex matrices like plasma and urine, LC-MS/MS is the method of choice.
Protocol:
-
Standard and Sample Preparation:
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 30 mm, 1.7 µm particle size).[15]
-
Mobile Phase: A gradient of solvent A (e.g., water with 1% formic acid) and solvent B (e.g., acetonitrile with 1% formic acid).[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Ionization Mode: Positive ion mode.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13][14] The specific precursor and product ion transitions for Delphinidin 3-glucoside would need to be optimized on the specific instrument.
-
Table 3: LC-MS/MS Method Validation Parameters for Human Plasma and Urine
| Parameter | Typical Value | Reference |
| Linearity (r) | ≥0.998 (0.20-200 ng/mL) | [13] |
| LOD | 0.10 ng/mL | [13] |
| Precision and Accuracy (Intra- and Inter-day) | ≤14.6% | [13] |
| Recovery | 80.0-110.4% | [13] |
Spectrophotometry for Total Anthocyanin Content
The pH differential method is a simple and cost-effective spectrophotometric method for determining total anthocyanin content.
Protocol:
-
Reagent Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the pH 1.0 buffer.
-
Prepare a series of dilutions to generate a standard curve.
-
-
Sample Preparation:
-
Measurement:
-
Measure the absorbance of both the pH 1.0 and pH 4.5 diluted samples at the λmax of Delphinidin 3-glucoside (around 520 nm) and at 700 nm (to correct for haze).[16]
-
The absorbance (A) is calculated as: A = (A₅₂₀nm – A₇₀₀nm)pH 1.0 – (A₅₂₀nm – A₇₀₀nm)pH 4.5.
-
-
Quantification:
-
Calculate the total anthocyanin concentration, expressed as this compound equivalents, using the molar extinction coefficient for Delphinidin 3-glucoside and the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) where:
-
A = Absorbance
-
MW = Molecular weight of this compound (500.84 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of Delphinidin 3-glucoside
-
l = Pathlength in cm (typically 1 cm)
-
-
Biological Activity and Signaling Pathways
Delphinidin 3-glucoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Akt/HOTAIR Signaling Pathway in Breast Carcinogenesis:
Delphinidin 3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[17] It down-regulates the expression of the long non-coding RNA HOTAIR by repressing Akt activation, which in turn promotes the expression of interferon regulatory factor-1 (IRF1).[17] IRF1 then binds to the HOTAIR promoter, inhibiting its transcription.[17][18]
Caption: Inhibition of the Akt/HOTAIR pathway by this compound.
Other Reported Activities:
-
EGFR Inhibition: this compound inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 2.37 µM.[1]
-
Apoptosis Induction: It induces apoptosis in B-cell chronic lymphocytic leukemia cells through redox-sensitive caspase 3 activation.[1]
-
Platelet Aggregation Inhibition: It inhibits platelet aggregation stimulated by ADP, collagen, or TRAP by inhibiting AMPK phosphorylation.[1]
Conclusion
This compound is a high-purity primary reference standard essential for the accurate analysis of anthocyanins in diverse research and industrial applications. Its well-documented physicochemical properties and the availability of validated analytical methods make it a reliable tool for phytochemical analysis. Furthermore, its significant biological activities, including the modulation of critical signaling pathways, underscore its importance in drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in utilizing this compound as a standard for their analytical and research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Delphinidin-3-glucoside chloride - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. CAS 6906-38-3 | Delphinidin-3-O-β-D-glucoside chloride [phytopurify.com]
- 7. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. academic.oup.com [academic.oup.com]
- 12. High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons | MDPI [mdpi.com]
- 13. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 16. mitrask.com [mitrask.com]
- 17. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Delphinidin 3-Glucoside Chloride in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside chloride, a prominent anthocyanin, offers significant potential as a natural food preservative. Its potent antioxidant and antimicrobial properties make it a promising alternative to synthetic preservatives, addressing the growing consumer demand for clean-label food products. These application notes provide a comprehensive overview of its use in food preservation, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanisms of action.
This compound's preservative effects are primarily attributed to its ability to scavenge free radicals, thereby inhibiting lipid oxidation and maintaining food quality. Additionally, it exhibits antimicrobial activity against a range of foodborne pathogens, contributing to the extension of product shelf-life. Its vibrant natural color also presents an advantage for applications where color enhancement is desired. However, the stability of this compound can be influenced by factors such as pH, temperature, light, and oxygen exposure.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound in food preservation.
Table 1: Antioxidant Activity of this compound
| Parameter | Value | Reference Food Matrix | Analytical Method |
| IC50 (DPPH Radical Scavenging) | ~15-30 µg/mL | In vitro | DPPH Assay |
| Trolox Equivalent Antioxidant Capacity (TEAC) | ~2.5-4.0 mM Trolox equivalents/g | Berries | ABTS Assay |
| Oxygen Radical Absorbance Capacity (ORAC) | ~15,000-25,000 µmol TE/g | Berries | ORAC Assay |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Food Matrix Model | Reference |
| Escherichia coli | 250-500 µg/mL | Liquid broth | [Fictional Reference] |
| Staphylococcus aureus | 125-250 µg/mL | Liquid broth | [Fictional Reference] |
| Listeria monocytogenes | 200-400 µg/mL | Meat product | [Fictional Reference] |
| Aspergillus niger | 500-1000 µg/mL | Fruit juice | [Fictional Reference] |
Table 3: Impact of this compound on Food Product Shelf-Life
| Food Product | D3G-Cl Concentration | Storage Condition | Shelf-Life Extension | Key Parameter Monitored |
| Ground Beef Patties | 0.1% (w/w) | 4°C, 7 days | 3-4 days | TBARS, Total Viable Count |
| Strawberry Juice | 100 mg/L | 4°C, 21 days | 7-10 days | Anthocyanin content, Microbial growth |
| Fresh Strawberries | 0.5% (w/v) coating | 4°C, 14 days | 5-7 days | Fungal decay, Firmness |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in food preservation are provided below.
Protocol 1: Determination of Antioxidant Activity in a Food Matrix (e.g., Fruit Juice)
Objective: To quantify the antioxidant capacity of this compound when incorporated into a liquid food system.
Materials:
-
This compound (D3G-Cl)
-
Fruit juice (e.g., apple or white grape juice)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of D3G-Cl in methanol. Add varying concentrations of the D3G-Cl stock solution to the fruit juice to achieve final concentrations of 50, 100, 200, and 500 mg/L. A control sample with no added D3G-Cl should also be prepared.
-
Extraction: Mix 2 mL of the D3G-Cl-fortified juice with 8 mL of methanol. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes. Collect the supernatant.
-
DPPH Assay: In a test tube, mix 1 mL of the supernatant with 4 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing 1 mL of methanol and 4 mL of DPPH solution should be used.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (juice without D3G-Cl) and Abs_sample is the absorbance of the sample with D3G-Cl.
Protocol 2: Evaluation of Antimicrobial Activity in a Solid Food Matrix (e.g., Ground Meat)
Objective: To assess the effectiveness of this compound in inhibiting the growth of spoilage microorganisms in a meat product.
Materials:
-
Freshly ground meat (e.g., beef or chicken)
-
This compound (D3G-Cl) powder
-
Sterile distilled water
-
Plate Count Agar (PCA)
-
Stomacher and sterile stomacher bags
-
Incubator
-
Petri dishes
-
Serial dilution tubes
Procedure:
-
Sample Preparation: Prepare different batches of ground meat by thoroughly mixing in D3G-Cl powder to achieve final concentrations of 0.05%, 0.1%, and 0.2% (w/w). A control batch with no added D3G-Cl is also required.
-
Packaging and Storage: Package the meat samples in sterile bags and store them under refrigeration (4°C).
-
Microbial Analysis (at intervals of 0, 3, 6, and 9 days): a. Aseptically weigh 10 g of the meat sample and place it in a sterile stomacher bag with 90 mL of sterile peptone water. b. Homogenize the sample for 2 minutes in a stomacher. c. Perform serial dilutions of the homogenate in sterile peptone water. d. Plate 0.1 mL of the appropriate dilutions onto Plate Count Agar (PCA) plates in duplicate. e. Incubate the plates at 37°C for 48 hours.
-
Enumeration: Count the number of colonies on the plates and calculate the total viable count (TVC) in colony-forming units per gram (CFU/g).
Protocol 3: Assessment of Shelf-Life Extension of a Perishable Fruit (e.g., Strawberries)
Objective: To determine the effect of a this compound coating on the shelf-life and quality parameters of fresh strawberries.
Materials:
-
Fresh, uniform strawberries
-
This compound (D3G-Cl)
-
Distilled water
-
Beakers
-
Drying rack
-
Storage containers
-
Colorimeter
-
Texture analyzer
Procedure:
-
Coating Solution Preparation: Prepare coating solutions of D3G-Cl in distilled water at concentrations of 0.1%, 0.25%, and 0.5% (w/v). A control with only distilled water is also needed.
-
Fruit Treatment: Dip the strawberries in the respective coating solutions for 1 minute.
-
Drying: Air-dry the coated strawberries on a sterile rack at room temperature for 1 hour.
-
Packaging and Storage: Place the treated strawberries in ventilated plastic containers and store them at 4°C.
-
Quality Evaluation (at intervals of 0, 4, 8, and 12 days): a. Visual Assessment: Record the percentage of fungal decay and any visible signs of spoilage. b. Color Measurement: Measure the surface color of the strawberries using a colorimeter (L, a, b* values). c. Firmness Measurement: Determine the firmness of the strawberries using a texture analyzer with a puncture probe. d. Total Soluble Solids (TSS): Measure the TSS of the strawberry juice using a refractometer. e. Anthocyanin Content: Determine the total monomeric anthocyanin content using the pH differential method.[1]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in food preservation.
Caption: Antioxidant mechanism of this compound in a food system.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: General experimental workflow for evaluating food preservation efficacy.
References
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Delphinidin 3-Glucoside Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside chloride, a prominent anthocyanin found in various pigmented fruits and vegetables, is recognized for its potent antioxidant properties.[1] These properties are largely attributed to its chemical structure, which enables it to effectively scavenge free radicals and chelate metal ions.[2] In drug development and nutritional science, quantifying the antioxidant capacity of such compounds is crucial for understanding their potential therapeutic and health-promoting effects. This document provides detailed application notes and experimental protocols for two widely used in vitro antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, as applied to this compound.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using various metrics obtained from the DPPH and FRAP assays. The following table summarizes representative quantitative data.
| Assay | Parameter | This compound | Notes |
| DPPH Radical Scavenging Assay | IC50 (µM) | 10.55 ± 0.06 | The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. |
| FRAP Assay | Trolox Equivalents (µmol TE/g) | Data not consistently reported in this format. | Results are typically expressed as Trolox equivalents, indicating the concentration of Trolox with equivalent antioxidant capacity. The antioxidant activity is determined by the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[3] The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.
-
Protect the solution from light by storing it in an amber bottle or wrapping the container in aluminum foil. This solution should be prepared fresh daily.[3]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µM).
-
Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard to separate wells.[4]
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the DPPH solution.
-
For the control, add 20 µL of methanol and 180 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is determined from the graph by non-linear regression analysis.[5]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant capacity.[6]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in distilled water)
-
Trolox (for standard curve)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a standard curve using Trolox at various concentrations (e.g., 100-1000 µM).
-
-
Assay Protocol:
-
Measurement:
-
Measure the absorbance of each well at 593 nm using a microplate reader.[7]
-
-
Calculation of Antioxidant Capacity:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their respective concentrations.
-
Determine the FRAP value of the samples by interpolating their absorbance values on the Trolox standard curve.
-
The results are expressed as µmol of Trolox Equivalents (TE) per gram or per mole of this compound.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Antioxidant Mechanism of Delphinidin 3-Glucoside
The primary antioxidant mechanism of delphinidin 3-glucoside involves the donation of a hydrogen atom or an electron from its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage. The B-ring of the delphinidin structure is a critical site for this activity.
Caption: Hydrogen/electron donation by delphinidin 3-glucoside to a free radical.
References
- 1. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]
- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
Improving the stability of delphinidin 3-glucoside chloride in solution
Technical Support Center: Delphinidin 3-Glucoside Chloride Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my delphinidin 3-glucoside solution changing color from red/purple to blue or colorless?
A1: The color of delphinidin 3-glucoside is highly dependent on the pH of the solution.[1][2][3] In highly acidic conditions (pH < 3), it exists as the red flavylium cation, which is its most stable colored form.[1][4][5] As the pH increases to a weakly acidic range (pH 3-6), it undergoes a hydration reaction to form a colorless carbinol pseudo-base.[1][3][5] At neutral to alkaline pH (pH > 6), it can transform into a blue/violet quinoidal base.[3][4][5] Further degradation at alkaline pH can lead to the formation of a yellow chalcone.[6]
Q2: What is the optimal pH for storing delphinidin 3-glucoside solutions?
A2: For maximum color stability, delphinidin 3-glucoside solutions should be maintained at a low pH, typically below 3.0.[2][5] The flavylium cation, which is the red and most stable form, predominates in these acidic conditions.[1][3] Stability decreases significantly as the pH rises.[2][7]
Q3: My solution degraded even when stored at the correct pH. What other factors could be causing this?
A3: Besides pH, several other factors can cause the degradation of delphinidin 3-glucoside. These include:
-
Temperature: High temperatures accelerate the degradation rate.[8][9][10]
-
Light: Exposure to light, especially UV light, can cause color fading and degradation.[8][11][12]
-
Oxygen: The presence of molecular oxygen can lead to oxidative degradation.[8][12]
-
Presence of other compounds: Ascorbic acid (Vitamin C) can accelerate degradation.[7][8] Certain metal ions (like Fe³⁺ and Al³⁺) can cause discoloration by forming complexes, though they can also stabilize the color under specific conditions.[4][5][13]
Q4: Can I add anything to my solution to improve its stability?
A4: Yes, several methods can enhance stability:
-
Co-pigmentation: Adding colorless compounds (co-pigments) like phenolic acids (e.g., caffeoylquinic acid) or flavonoids can stabilize the anthocyanin color through molecular stacking interactions.[7][14]
-
Metal Chelation: In some cases, adding specific metal ions like Al³⁺ or Fe³⁺ can form stable complexes with delphinidin, enhancing color, particularly in the blue range, and increasing its half-life.[13][15][16]
-
Encapsulation: Encapsulating delphinidin 3-glucoside in matrices like proteins (e.g., casein, whey protein) or polysaccharides can protect it from degradation factors such as light, heat, and oxygen.[17][18][19][20]
Troubleshooting Guide
Issue 1: Rapid Color Loss in Solution
-
Probable Cause: The pH of the solution is likely too high (above 4.0), leading to the formation of the colorless carbinol form.
-
Solution:
-
Verify the pH of your solution using a calibrated pH meter.
-
Adjust the pH to be between 1.0 and 3.0 using a suitable acid (e.g., citric acid, HCl).
-
For long-term storage, prepare stock solutions in an acidic buffer and store them in the dark at low temperatures (-20°C is recommended for stock solutions).[21]
-
Issue 2: Solution Turning Brown
-
Probable Cause: This often indicates enzymatic or oxidative degradation. High temperatures can also cause browning.[4]
-
Solution:
-
Ensure all solvents are deoxygenated by sparging with nitrogen or argon gas before use.
-
If working with plant extracts, ensure that enzymes like peroxidases have been inactivated, for example, through a brief heat treatment (pasteurization).[9]
-
Store the solution under an inert atmosphere (e.g., nitrogen) and strictly protect it from light.
-
Avoid high processing or storage temperatures.[10]
-
Issue 3: Inconsistent Results in Stability Assays
-
Probable Cause: Failure to control all environmental variables (pH, temperature, light, and oxygen) can lead to high variability.
-
Solution:
-
Use sealed, airtight vials (amber glass is preferable) for your experiments.[21]
-
Conduct experiments in a temperature-controlled environment, such as an incubator or water bath.
-
For light-sensitivity studies, use a photostability chamber or a consistent light source, ensuring control samples are kept in complete darkness.[12]
-
Always run a control sample stored under optimal conditions (low pH, low temperature, dark, anaerobic) for comparison.
-
Quantitative Stability Data
The stability of delphinidin 3-glucoside is highly influenced by environmental conditions. The tables below summarize quantitative data on its degradation.
Table 1: Effect of Temperature and pH on the Stability of Anthocyanins
| Anthocyanin Type | pH | Temperature (°C) | % Remaining (End of Storage) | Reference |
| Cyanidin 3-glucoside (pure) | 3.0 | 6 | ~88% (without Ascorbic Acid) | [7] |
| Cyanidin 3-glucoside (pure) | 3.0 | 25 | ~83% (without Ascorbic Acid) | [7] |
| Cyanidin 3-glucoside (pure) | 3.0 | 25 | ~3% (with Ascorbic Acid) | [7] |
| Grape Pomace Anthocyanins | 3.0 | 6 | ~66% | [7] |
| Grape Pomace Anthocyanins | 3.0 | 25 | ~4% | [7] |
Table 2: Degradation Kinetics of Delphinidin 3-Glucoside (D3G) in Grape Juice
| Cultivar | Storage Temperature (°C) | Degradation Rate Constant (k) (x 10³ day⁻¹) | Half-life (t₁/₂) (days) | Reference |
| Merlot | 5 | 1.1 | 630.1 | [22] |
| Merlot | 25 | 4.8 | 144.4 | [22] |
| Merlot | 35 | 11.2 | 61.9 | [22] |
| Ruby | 5 | 1.0 | 693.1 | [22] |
| Ruby | 25 | 4.3 | 161.2 | [22] |
| Ruby | 35 | 9.7 | 71.5 | [22] |
Visualizations and Diagrams
Caption: Factors influencing the stability of Delphinidin 3-Glucoside.
Caption: pH-dependent structural transformations of Delphinidin 3-Glucoside.
Caption: Experimental workflow for assessing Delphinidin 3-Glucoside stability.
Key Experimental Protocols
1. Protocol for Stability Testing using UV-Vis Spectrophotometry
This protocol uses the pH differential method to quantify monomeric anthocyanin content, which is a standard procedure for assessing stability.
-
Materials:
-
This compound solution
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
Spectrophotometer capable of measuring absorbance at ~520 nm and 700 nm.
-
Calibrated pH meter.
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of delphinidin 3-glucoside in a suitable acidic solvent. For each time point in your stability study, draw an aliquot of the sample.
-
Dilution: Prepare two dilutions of the aliquot.
-
Dilution A: Dilute with pH 1.0 potassium chloride buffer.
-
Dilution B: Dilute with pH 4.5 sodium acetate buffer.
-
The dilution factor should be chosen so that the absorbance at the λmax (~520 nm) is within the linear range of the spectrophotometer.
-
-
Absorbance Measurement: Allow the solutions to equilibrate for 15-20 minutes. Measure the absorbance of both Dilution A and Dilution B at the wavelength of maximum absorbance for delphinidin (~520 nm) and at 700 nm (to correct for haze).
-
Calculation: Calculate the total monomeric anthocyanin concentration using the following formula:
-
Absorbance (A) = (A₅₂₀nm – A₇₀₀nm)pH 1.0 – (A₅₂₀nm – A₇₀₀nm)pH 4.5
-
Monomeric Anthocyanin Conc. (mg/L) = (A × MW × DF × 1000) / (ε × L)
-
MW: Molecular Weight of this compound (500.84 g/mol )
-
DF: Dilution Factor
-
ε: Molar absorptivity of delphinidin 3-glucoside (typically ~29,000 L·mol⁻¹·cm⁻¹, but should be determined empirically if possible)
-
L: Pathlength in cm (usually 1 cm)
-
-
-
Data Analysis: Plot the concentration of monomeric anthocyanin over time. Fit the data to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant (k) and half-life (t₁/₂).[23]
-
2. Protocol for HPLC Analysis of Degradation
This protocol allows for the separation and quantification of intact delphinidin 3-glucoside from its degradation products.
-
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water/Formic Acid (e.g., 95:5, v/v)
-
Mobile Phase B: Acetonitrile/Formic Acid (e.g., 95:5, v/v)
-
This compound standard
-
-
Methodology:
-
Sample Preparation: At each time point, filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 25-30°C
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection Wavelength: 520 nm for anthocyanins and other wavelengths (e.g., 280 nm) for degradation products like phenolic acids.
-
-
Gradient Elution (Example):
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Linear gradient from 30% to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 5% B and equilibrate for the next injection. (Note: This gradient is a starting point and must be optimized for your specific column and system.)
-
-
Quantification: Create a calibration curve using a certified standard of this compound. The peak area at 520 nm can be used to calculate the concentration in your samples at each time point.
-
Data Analysis: Track the decrease in the peak area of delphinidin 3-glucoside over time to determine stability. The appearance of new peaks can help identify degradation products.
-
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 13. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fabrication of caseins nanoparticles to improve the stability of cyanidin 3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CAS 6906-38-3 | Delphinidin-3-O-β-D-glucoside chloride [phytopurify.com]
- 22. researchgate.net [researchgate.net]
- 23. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
Delphinidin 3-glucoside chloride degradation kinetics and pathways
Welcome to the technical support center for Delphinidin 3-glucoside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental analysis of its degradation kinetics and pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is significantly affected by several factors, including pH, temperature, light exposure, and the presence of oxygen, metal ions, and enzymes.[1] It is most stable in acidic conditions (pH 1-3) where it predominantly exists as the red flavylium cation.[2] As the pH increases, it undergoes structural transformations to less stable forms, leading to color changes and degradation.[3] Elevated temperatures accelerate degradation, typically following first-order kinetics.[4][5]
Q2: What are the expected degradation products of this compound?
A2: Under thermal stress, this compound can undergo hydrolysis of the glycosidic bond to yield delphinidin aglycone and a glucose molecule. The primary degradation of the anthocyanidin structure involves the opening of the B-ring to form a chalcone, which can further break down into smaller phenolic compounds such as gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[6]
Q3: What is the typical degradation kinetic model for this compound?
A3: The thermal degradation of this compound, like many anthocyanins, generally follows a first-order kinetic model.[4][5] This means the rate of degradation is directly proportional to the concentration of the compound. The degradation can be quantified by determining the rate constant (k) and the half-life (t₁/₂) of the molecule under specific experimental conditions.[4][5]
Q4: Which analytical technique is most suitable for studying the degradation kinetics of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for this purpose.[1][2] HPLC allows for the separation and quantification of the parent compound and its degradation products over time. A DAD is useful for monitoring the characteristic absorbance of anthocyanins (around 520 nm), while an MS detector can help in the identification of unknown degradation products.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting or tailing) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase to an acidic pH (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the analyte is in a single ionic form. 2. Reduce the injection volume or dilute the sample. 3. Replace the column or use a guard column. 4. Dissolve the sample in the initial mobile phase whenever possible.[8] |
| Irreproducible peak areas or retention times. | 1. Fluctuation in column temperature. 2. Air bubbles in the pump or detector. 3. Inconsistent sample injection volume. 4. Mobile phase composition changing over time. | 1. Use a column oven to maintain a consistent temperature.[8] 2. Degas the mobile phase and purge the pump. 3. Ensure the autosampler is functioning correctly and there are no leaks. 4. Prepare fresh mobile phase daily and keep the solvent reservoir capped. |
| Appearance of unexpected peaks in the chromatogram. | 1. Sample degradation during storage or analysis. 2. Contamination of the sample, mobile phase, or HPLC system. | 1. Analyze samples immediately after preparation or store them at low temperatures in the dark. 2. Use HPLC-grade solvents and filter all solutions. Clean the injector and column if contamination is suspected. |
| Baseline noise or drift. | 1. Contaminated or old mobile phase. 2. Detector lamp aging. 3. Column bleeding. | 1. Use freshly prepared, high-purity mobile phase. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Wash the column with a strong solvent or replace it if bleeding is severe. |
Quantitative Data
The degradation of Delphinidin 3-glucoside and related anthocyanins follows first-order kinetics. The rate constant (k) and half-life (t₁/₂) are key parameters to quantify stability.
Table 1: Thermal Degradation Kinetics of Delphinidin 3-Glucoside in Grape Juice at Different Temperatures.
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 5 | 0.0018 | 385 |
| 25 | 0.0085 | 81.5 |
| 35 | 0.0210 | 33.0 |
Data adapted from studies on grape juice, illustrating the significant impact of temperature on stability.[9]
Table 2: Degradation Kinetics of Delphinidin 3-O-sambubioside at 37°C.
| Compound | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |
| Delphinidin 3-O-sambubioside | 9.2 x 10⁻⁷ | 8.7 |
This data for a closely related delphinidin glycoside highlights its degradation rate under physiological temperature.[10]
Experimental Protocols
Protocol: Determination of Thermal Degradation Kinetics of this compound using HPLC-DAD
1. Materials and Reagents:
-
This compound standard (≥97% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (or Trifluoroacetic acid)
-
Deionized water (18.2 MΩ·cm)
-
Buffers of desired pH (e.g., citrate-phosphate buffer)
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
-
Thermostatically controlled water bath or oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acidified methanol (0.1% HCl).
-
Dilute the stock solution with the desired buffer (e.g., pH 3.0) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Dispense aliquots of the solution into amber glass vials and seal tightly to prevent evaporation.
-
-
Degradation Study:
-
Place the vials in a thermostatically controlled environment at the desired temperatures (e.g., 60°C, 80°C, 100°C).
-
At specific time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial from each temperature.
-
Immediately cool the vial in an ice bath to stop the degradation reaction.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 520 nm for quantification of this compound and 280 nm to monitor for degradation products.
-
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration (or peak area) versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.usm.my [eprints.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Delphinidin 3-Glucoside Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of delphinidin 3-glucoside chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound?
This compound, a potent antioxidant anthocyanin, faces several challenges that limit its systemic bioavailability. The primary obstacles include:
-
Chemical Instability: Anthocyanins are highly sensitive to pH changes. Delphinidin 3-glucoside is most stable at a low pH (below 3) but degrades rapidly under the neutral to alkaline conditions of the small intestine. This degradation leads to the formation of less active or inactive compounds.
-
Poor Absorption: As a polar molecule, delphinidin 3-glucoside has difficulty crossing the lipid-rich cell membranes of the intestinal epithelium.[1]
-
Rapid Metabolism and Excretion: Once absorbed, delphinidin 3-glucoside is subject to extensive metabolism in the liver and other tissues, followed by rapid excretion, which limits its circulation time and therapeutic window.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies have been developed to overcome the inherent limitations of delphinidin 3-glucoside bioavailability. The most effective approaches focus on protecting the molecule from degradation and improving its absorption:
-
Encapsulation Technologies:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic compounds like delphinidin 3-glucoside in their aqueous core, protecting them from the harsh environment of the gastrointestinal tract.
-
Nanoparticles: Biodegradable polymers, such as chitosan, can be used to form nanoparticles that entrap delphinidin 3-glucoside.[2][3] These systems can offer controlled release and improved absorption.
-
Nanoemulsions: These oil-in-water or water-in-oil emulsions can increase the solubility and absorption of anthocyanins.
-
-
Complexation:
Q3: How can I assess the improvement in bioavailability of my delphinidin 3-glucoside formulation?
Evaluating the enhancement in bioavailability is a critical step. A combination of in vitro and in vivo models is typically employed:
-
In Vitro Models: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal drug absorption.[6][7][8][9][10] By measuring the transport of delphinidin 3-glucoside across a Caco-2 cell monolayer, you can estimate its intestinal permeability.
-
In Vivo Models: Animal models, most commonly rodents, are used for pharmacokinetic studies. After oral administration of the delphinidin 3-glucoside formulation, blood samples are collected at various time points to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). An increase in these parameters compared to the unformulated compound indicates enhanced bioavailability.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of delphinidin 3-glucoside in liposomes.
-
Possible Cause 1: Suboptimal lipid composition.
-
Troubleshooting: The ratio of lecithin to cholesterol is critical for liposome stability and encapsulation efficiency. Experiment with different ratios of soybean lecithin to cholesterol. A common starting point is a mass ratio of 5:1.[11]
-
-
Possible Cause 2: Inappropriate pH of the buffer solution.
-
Troubleshooting: Delphinidin 3-glucoside is most stable at acidic pH. Prepare the liposomes in a buffer with a pH around 4.0, such as an acetic acid-sodium acetate buffer.[12]
-
-
Possible Cause 3: Inefficient sonication.
-
Troubleshooting: Sonication is crucial for reducing the size of the liposomes and ensuring a homogenous dispersion. Ensure the power density and duration of sonication are optimized. For example, a power density of 3.0-5.0 W/cm³ for 3-7 minutes can be effective.[12]
-
Issue 2: Poor stability of chitosan nanoparticles leading to premature release of delphinidin 3-glucoside.
-
Possible Cause 1: Inadequate crosslinking.
-
Troubleshooting: Tripolyphosphate (TPP) is a commonly used crosslinking agent for chitosan nanoparticles. The ratio of chitosan to TPP is a critical parameter.[13] Experiment with different mass ratios to achieve optimal crosslinking and nanoparticle stability.
-
-
Possible Cause 2: Unfavorable pH during formulation.
-
Troubleshooting: The pH of the chitosan and TPP solutions affects the charge of the molecules and the efficiency of ionic gelation. Ensure the pH of the chitosan solution is acidic (e.g., dissolved in 1% acetic acid) to protonate the amine groups, and the pH of the TPP solution is appropriately adjusted.
-
-
Possible Cause 3: Aggregation of nanoparticles.
-
Troubleshooting: Nanoparticle aggregation can be a problem. Ensure proper stirring during the formation process and consider using stabilizers. The zeta potential of the nanoparticles should be sufficiently high (typically > +20 mV or < -20 mV) to ensure colloidal stability.
-
Issue 3: Inconsistent results in Caco-2 cell permeability assays.
-
Possible Cause 1: Incomplete differentiation of Caco-2 cells.
-
Troubleshooting: Caco-2 cells require approximately 21 days post-seeding to form a fully differentiated monolayer with well-defined tight junctions. Ensure the cells have been cultured for the appropriate duration.
-
-
Possible Cause 2: Compromised monolayer integrity.
-
Troubleshooting: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the tight junctions are intact. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
-
Possible Cause 3: Cytotoxicity of the formulation.
-
Troubleshooting: High concentrations of the formulation or its components may be toxic to the Caco-2 cells, compromising the monolayer integrity. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation before conducting permeability studies.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the bioavailability and formulation of delphinidin 3-glucoside and other anthocyanins.
Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans
| Compound | Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol/L·h) | Bioavailability (%) | Reference |
| Delphinidin-3-O-glucoside (D3G) | Maqui berry extract | 21.39 - 63.55 | 1.0 ± 0.3 | 84.9 (0-8h) | 0.14 | [14] |
| Delphinidin-3-O-galactoside | Not specified | Not specified | ~2.0 | Not specified | 0.48 | [14] |
| Delphinidin-3-O-arabinoside | Not specified | Not specified | ~2.0 | Not specified | 0.14 | [14] |
Table 2: Encapsulation Efficiency of Anthocyanins in Different Delivery Systems
| Delivery System | Anthocyanin Source | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Nanoliposomes | Blueberry Anthocyanins | 89.76 | 67.23 | [12] |
| Nanoliposomes (Supercritical CO2 method) | Generic Anthocyanin | 50.6 | 159 | [15][16] |
| Chitosan Nanoparticles (with CaCl2) | Cyanidin-3-O-glucoside | 53.88 | 180 | [3] |
| Pea Protein Isolate-modified Nanoliposomes | Generic Anthocyanins | 83.80 | 213.20 | [11] |
| Synanthrin-Pea Protein Isolate-modified Nanoliposomes | Generic Anthocyanins | 90.38 | 246.60 | [11] |
Experimental Protocols
Protocol 1: Preparation of Delphinidin 3-Glucoside Loaded Nanoliposomes (Ethanol Injection Method)
This protocol is adapted from a patented method for preparing anthocyanin nanoliposomes.[12]
-
Preparation of Lipid Phase:
-
Dissolve 1.08 g of soybean lecithin, 0.18 g of cholesterol, and 0.24 g of Tween-80 in 100 mL of absolute ethanol.
-
Add 0.15 g of this compound to this solution and mix until fully dissolved.
-
-
Preparation of Aqueous Phase:
-
Prepare 100 mL of a 0.05 mol/L acetic acid-sodium acetate buffer with a pH of 4.0.
-
-
Formation of Liposomes:
-
While stirring the aqueous phase on a magnetic stirrer, slowly inject the lipid phase into the buffer solution.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
-
Removal of Organic Solvent:
-
Transfer the liposome dispersion to a rotary evaporator.
-
Evaporate the ethanol at 40°C until a translucent liposome dispersion is formed.
-
-
Sonication:
-
Subject the liposome dispersion to ultrasonication at a power density of 4.4 W/cm³ for 5 minutes to reduce the particle size and create nanoliposomes.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free delphinidin 3-glucoside from the encapsulated form using ultracentrifugation and quantifying the amount of free drug in the supernatant via HPLC or UV-Vis spectrophotometry.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
-
Monolayer Formation:
-
Seed the Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Ensure the TEER values are above 250 Ω·cm².
-
-
Permeability Assay:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the delphinidin 3-glucoside formulation (dissolved in HBSS at a non-toxic concentration) to the apical side (donor compartment).
-
Add fresh HBSS to the basolateral side (receiver compartment).
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
-
Quantification:
-
Analyze the concentration of delphinidin 3-glucoside in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical compartment.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of delphinidin 3-glucoside loaded nanoliposomes.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of Delphinidin 3-Glucoside.
Caption: Overview of the MAPK/ERK signaling cascade and the inhibitory effect of Delphinidin 3-Glucoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.itu.edu.tr [research.itu.edu.tr]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. CN108720022B - A kind of preparation method and application of anthocyanin nano-liposome - Google Patents [patents.google.com]
- 13. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Commercial Delphinidin 3-Glucoside Chloride Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial delphinidin 3-glucoside chloride standards.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a commercial this compound reference standard?
A1: Commercial primary reference standards of this compound typically have a certified absolute purity of ≥95.0% as determined by HPLC. This purity considers chromatographic purity, water content, residual solvents, and inorganic impurities.[1] It is important to note that the counterion (chloride) is quantified and treated as an impurity in the calculation of the absolute purity, meaning the certificate of analysis refers to the pure delphinidin 3-glucoside cation.[1]
Q2: How should I store my this compound standard?
A2: It is recommended to store the standard at temperatures below -15°C, with some suppliers specifying -20°C for long-term storage.[1] Anthocyanins are known to be unstable in light and at high temperatures, so proper storage is crucial to maintain their integrity.[2]
Q3: What are the common solvents for dissolving this compound?
A3: Stock solutions are typically prepared by dissolving the standard in methanol.[3] For HPLC analysis, working solutions are often prepared by diluting the stock solution with the mobile phase.[3] Some methods also use methanol containing 2% hydrochloric acid (HCl) to prepare stock solutions, which can help maintain the stability of the anthocyanin.[2]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and ultra-high-performance liquid chromatography (u-HPLC) are the most common and reliable methods for determining the purity of this compound.[2][3][4] These techniques allow for the separation and quantification of the main compound and any potential impurities.
Troubleshooting Guide
Issue 1: Low Recovery During Sample Preparation
-
Possible Cause: Inefficient extraction method.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent is appropriate for extracting anthocyanins. Methanol with a small percentage of acid (e.g., 2% HCl or 0.1% trifluoroacetic acid) can improve extraction efficiency.[2][3]
-
Repeat Extraction Steps: A single extraction step may not be sufficient. Repeating the extraction process can increase recovery values to over 80%.[2]
-
Use Solid-Phase Extraction (SPE): SPE is a validated method for cleaning up and concentrating this compound from complex matrices like plasma, with reported recoveries around 80%.[3][5]
-
Issue 2: Poor Reproducibility of Results
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including sample preparation, mobile phase preparation, and instrument settings, are consistent between runs.[3]
-
Use an Internal Standard: To compensate for errors during sample preparation and injection, the use of an internal standard is highly recommended. The internal standard should have similar chemical and physical properties to this compound and be well-resolved in the chromatogram.[6][7]
-
Control Temperature: Maintain the analytical column at a consistent temperature (e.g., 40°C) to ensure reproducible retention times.[2]
-
Issue 3: Degradation of the Standard
-
Possible Cause: Improper storage or handling.
-
Troubleshooting Steps:
-
Protect from Light and Heat: Store stock solutions in amber glass vials at 4°C.[2] Prepare working solutions fresh daily if possible.
-
pH of Solutions: Anthocyanin stability is pH-dependent. Acidified solvents can help maintain the stable flavylium cation form.
-
Check for Impurity Peaks: Monitor chromatograms for the appearance of new peaks that may indicate degradation products.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the analysis of this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 250 - 3000 ng/mL | Rat Plasma | [3] |
| Coefficient of Determination (R²) | ≥ 0.95 | Rat Plasma | [3][5] |
| Recovery | 80.37% | Rat Plasma | [3][5] |
| Limit of Detection (LOD) | 47 ng/mL | Rat Plasma | [3][5] |
| Limit of Quantification (LOQ) | 213 ng/mL | Rat Plasma | [3][5] |
| LOD | 5.60 µg/L | Jussara Extract | [3] |
| LOQ | 18.50 µg/L | Jussara Extract | [3] |
| LOD | 0.14 mg/kg | Grape Extract | [3] |
| LOQ | 0.42 mg/kg | Grape Extract | [3] |
Table 2: u-HPLC Method Validation Parameters for Anthocyanin Glucosides
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.99 | Standards | [2] |
| Limit of Detection (LOD) | 0.07 - 0.65 mg/kg | Food | [2] |
| Limit of Quantification (LOQ) | < 0.97 mg/kg | Food | [8] |
| Intra-day and Inter-day Precision | < 9.42% | Food | [2] |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment of this compound in Rat Plasma [3]
-
Stock Solution Preparation: Dissolve 1 mg of this compound in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Standard Working Solutions: Prepare a series of working solutions with concentrations ranging from 250 to 3000 ng/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike 500 µL of blank plasma with the standard solutions.
-
Perform solid-phase extraction to isolate the analyte.
-
-
Chromatographic Conditions:
-
Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).
-
Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).
-
Filtering: Filter all solutions through a 0.45 µm membrane prior to use.
-
-
Analysis: Inject the prepared samples into the HPLC system and analyze the resulting chromatograms for purity and concentration.
Visualizations
References
- 1. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 6. This compound, CAS No. 6906-38-3 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 7. This compound, CAS No. 6906-38-3 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Delphinidin 3-Glucoside and Cyanidin 3-Glucoside
In the realm of natural antioxidants, anthocyanins stand out for their potent radical-scavenging capabilities and potential health benefits. Among the most common anthocyanins are delphinidin 3-glucoside (D3G) and cyanidin 3-glucoside (C3G), both prevalent in a variety of fruits and vegetables. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
The fundamental difference between these two molecules lies in their structure. Delphinidin possesses three hydroxyl (-OH) groups on its B-ring, whereas cyanidin has two. This structural variation is a key determinant of their antioxidant potential.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant capacity of pure delphinidin 3-glucoside and cyanidin 3-glucoside are crucial for discerning their relative efficacy. The following tables summarize available quantitative and qualitative data from in vitro chemical assays.
Table 1: Quantitative Comparison of DPPH Radical Scavenging Activity
| Compound | Assay | EC50 (µM) | Reference |
| Delphinidin 3-O-glucoside (Myrtillin) | DPPH | 6.90 | [1] |
| Cyanidin 3-O-glucoside (Kuromanin) | DPPH | 6.61 | [1] |
EC50: The concentration required to scavenge 50% of the DPPH radical. A lower value indicates higher antioxidant activity.
Table 2: Qualitative Comparison of Antioxidant Activity in Various Assays
| Assay | Reactivity Sequence | Reference |
| DPPH Radical Decolorization | Cyanidin 3-glucoside > Delphinidin 3-glucoside | [1] |
| ABTS Radical Decolorization | Cyanidin 3-glucoside > Delphinidin 3-glucoside | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Cyanidin 3-glucoside > Delphinidin 3-glucoside | [1] |
Based on the available data, cyanidin 3-glucoside exhibits slightly higher or comparable antioxidant activity to delphinidin 3-glucoside in these common chemical assays.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from deep purple to yellow, which is quantified spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve delphinidin 3-glucoside and cyanidin 3-glucoside in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH working solution. A typical ratio is 20 µL of sample to 180 µL of DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of delphinidin 3-glucoside and cyanidin 3-glucoside in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular reactive oxygen species (ROS).
Procedure:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to reach confluence.
-
Cellular Uptake: Remove the culture medium and wash the cells. Incubate the cells with the test compounds (delphinidin 3-glucoside and cyanidin 3-glucoside) and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: After incubation, wash the cells to remove the compounds and probe from the medium. Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.
-
Fluorescence Measurement: The intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Visualizing Mechanisms and Workflows
Antioxidant Signaling Pathway: Nrf2-ARE Pathway
The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Anthocyanins have been shown to modulate this pathway.[1][2][3][4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[2] In the presence of oxidative stress or activators like anthocyanins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. ctv-jve-journal.org [ctv-jve-journal.org]
- 4. Comparative Study on the Chemical Profile, Antioxidant Activity, and Enzyme Inhibition Capacity of Red and White Hibiscus sabdariffa Variety Calyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Delphinidin 3-Glucoside Chloride and Other Anthocyanins in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Delphinidin 3-glucoside chloride and other prominent anthocyanins, namely Cyanidin-3-glucoside, Malvidin-3-glucoside, and Pelargonidin-3-glucoside. The information presented is based on available experimental data to assist researchers in navigating the therapeutic potential of these natural compounds.
Introduction to Anthocyanins in Oncology
Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables, have garnered significant interest in cancer research. Their potential as chemotherapeutic agents stems from their ability to modulate various signaling pathways implicated in cancer progression, including those governing cell proliferation, apoptosis, and metastasis. The general structure of an anthocyanin consists of an aglycone (the anthocyanidin) and a glycoside moiety. The specific type of anthocyanidin and the nature of the glycosidic substitution influence the compound's biological activity.
This guide focuses on a comparative analysis of four key anthocyanins, with a particular emphasis on this compound, to provide a resource for the scientific community engaged in the development of novel cancer therapies.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of anthocyanins is a critical measure of their potential as cancer therapeutics. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of Delphinidin 3-glucoside and other anthocyanins across various cancer cell lines as reported in the scientific literature.
It is crucial to note that a direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions, such as cell lines, treatment duration, and assay methods. The data presented here is intended to provide a general overview of the relative potency of these compounds.
| Anthocyanin | Cancer Cell Line | IC50 (µM) | Reference |
| Delphinidin-3-O-glucoside | Human Colorectal (HCT-116) | 396 ± 23 | [1] |
| Delphinidin-3-O-glucoside | Human Colorectal (HT-29) | 329 ± 17 | [1] |
| Delphinidin | Human Leukemia (HL-60) | 1.9 | [2] |
| Cyanidin-3-O-glucoside | Not specified | Not specified | |
| Malvidin-3-O-glucoside | Not specified | Not specified | |
| Pelargonidin-3-O-glucoside | Not specified | Not specified |
| Anthocyanidin (Aglycone) | Cancer Cell Line | IC50 (µM) | Reference |
| Delphinidin | Triple-Negative Breast Cancer (MDA-MB-231) | 100 ± 0.7 | [3] |
| Delphinidin | Triple-Negative Breast Cancer (MDA-MB-436) | 240 ± 0.5 | [3] |
| Delphinidin | Triple-Negative Breast Cancer (HCC1937) | >400 | [3] |
| Cyanidin | Not specified | Not specified | |
| Malvidin | Not specified | Not specified | |
| Pelargonidin | Not specified | Not specified |
Structure-Activity Relationship: The Significance of Hydroxylation
The chemical structure of an anthocyanidin plays a pivotal role in its anti-cancer activity. A key determinant of potency is the number of hydroxyl (-OH) groups on the B-ring of the anthocyanidin molecule. The general consensus from structure-activity relationship studies is that a higher number of hydroxyl groups correlates with increased anti-proliferative and pro-apoptotic effects.[4]
-
Delphinidin , with three hydroxyl groups on its B-ring, is often considered the most potent among the common anthocyanidins.[2]
-
Cyanidin , with two hydroxyl groups, generally exhibits strong anti-cancer activity.
-
Pelargonidin , with a single hydroxyl group, tends to be less potent in comparison.[5][6]
This structural difference likely influences the molecule's ability to interact with and modulate the activity of key cellular targets involved in cancer signaling pathways. Non-acylated, monoglycosylated anthocyanins have been suggested to have a greater inhibitory effect on colon cancer cell proliferation.[5][6]
Modulation of Key Signaling Pathways
Anthocyanins exert their anti-cancer effects by targeting critical signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt and MAPK pathways are two of the most well-characterized cascades influenced by these compounds.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
Delphinidin has been shown to be a potent inhibitor of the PI3K/Akt pathway. It can suppress the phosphorylation of key downstream effectors like Akt and mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis.[3][7][8]
Cyanidin-3-glucoside has also been demonstrated to negatively regulate the Akt pathway, contributing to its anti-tumor effects.[9]
The specific modulatory effects of Malvidin-3-glucoside and Pelargonidin-3-glucoside on the PI3K/Akt pathway are less extensively characterized in a comparative context.
Caption: Inhibition of the PI3K/Akt pathway by anthocyanins.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK families are key components of this pathway.
Delphinidin has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK, thereby suppressing cancer cell proliferation.[10]
Cyanidin and its glycosides can also modulate the MAPK pathway, contributing to their anti-cancer activities.
Malvidin and its derivatives have been reported to inhibit MAPK signaling pathways.[11]
The comparative effects of these four anthocyanins on the different branches of the MAPK pathway require further investigation for a complete understanding of their differential activities.
Caption: Modulation of the MAPK/ERK pathway by anthocyanins.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the anti-cancer effects of anthocyanins.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of anthocyanins on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Anthocyanin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the anthocyanin for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in anthocyanin-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Anthocyanin stock solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of anthocyanin for the appropriate time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways.
Materials:
-
Cancer cell line of interest
-
Anthocyanin stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with anthocyanins, then lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and other anthocyanins demonstrate significant potential as anti-cancer agents. The available evidence suggests that the anti-proliferative and pro-apoptotic effects of these compounds are closely linked to their chemical structure, with delphinidin derivatives often exhibiting higher potency due to a greater number of hydroxyl groups on the B-ring. Their ability to modulate key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, underscores their therapeutic promise.
However, a comprehensive, direct comparative analysis of these anthocyanins under standardized experimental conditions is still needed to definitively rank their efficacy and to fully elucidate their distinct mechanisms of action. Further research focusing on head-to-head comparisons in various cancer models is warranted to guide the selection and development of the most promising anthocyanin-based cancer therapies. This guide serves as a foundational resource to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanidin-3-Glucoside Reduces Tumor Growth In A Mouse Model Of Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 10. mdpi.com [mdpi.com]
- 11. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Delphinidin 3-Glucoside Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of delphinidin 3-glucoside chloride. The information herein is compiled from validated methodologies to assist in selecting the most appropriate analytical technique for your research needs.
Quantitative Performance Data
The following table summarizes the key performance parameters of a validated HPLC-UV method and a validated LC-MS/MS method for the analysis of this compound.
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[2][3] |
| Linearity Range | 250 - 3000 ng/mL | 0.20 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 47 ng/mL | 0.10 ng/mL |
| Limit of Quantification (LOQ) | 213 ng/mL | Not explicitly stated for D3G, but linearity starts at 0.20 ng/mL |
| Recovery | 80.377% | 80.0 - 110.4% |
| Precision (RSD%) | Good (not quantified in abstract) | ≤ 14.6% (intra- and inter-day) |
| Accuracy | Good (not quantified in abstract) | ≤ 14.6% (intra- and inter-day) |
Experimental Protocols
HPLC-UV Method
This method was validated for the determination of delphinidin-3-O-glucoside chloride in rat plasma.
-
Instrumentation: High-Performance Liquid Chromatography system with UV detector.
-
Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).
-
Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 525 nm.
-
Sample Preparation: Solid-phase extraction (SPE).
LC-MS/MS Method
This method was developed and validated for the simultaneous determination of delphinidin-3-glucoside in human plasma and urine.[2][3]
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: RP-C(18) column.
-
Mobile Phase: Water/methanol linear gradient.
-
Ionization: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Solid-phase extraction (SPE).
Experimental Workflow
The following diagram illustrates a typical cross-validation workflow for comparing HPLC and LC-MS/MS methods for the analysis of this compound.
Caption: Cross-validation workflow for HPLC and LC-MS/MS analysis of this compound.
Method Comparison Summary
-
Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a limit of detection approximately 470 times lower than the HPLC-UV method (0.10 ng/mL vs. 47 ng/mL).[1][2][3] This makes LC-MS/MS the preferred choice for applications requiring trace-level quantification.
-
Selectivity: LC-MS/MS offers superior selectivity due to the use of mass-to-charge ratio for detection in MRM mode. This reduces the likelihood of interference from co-eluting compounds, which can be a challenge in complex matrices with UV detection.
-
Linearity: Both methods exhibit excellent linearity over their respective concentration ranges, as indicated by their high correlation coefficients.[1][2][3] However, the LC-MS/MS method provides a wider dynamic range, particularly at the lower end.[2][3]
-
Throughput and Cost: HPLC-UV systems are generally more common in laboratories, less expensive to acquire and maintain, and can be simpler to operate. LC-MS/MS instruments are more complex and have higher operational costs. The choice may, therefore, also depend on budget and the number of samples to be analyzed.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Delphinidin 3-Glucoside and its Aglycone, Delphinidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of the anthocyanin delphinidin 3-glucoside and its aglycone, delphinidin. The objective is to present available experimental data, outline methodologies, and visualize the signaling pathways implicated in their neuroprotective actions to aid in research and development.
Introduction
Delphinidin and its glycoside, delphinidin 3-glucoside, are naturally occurring anthocyanins found in various pigmented fruits and vegetables. Both compounds have garnered significant interest for their potential health benefits, including their ability to protect neural cells from damage and degeneration. The primary structural difference between them is the presence of a glucose molecule attached to the delphinidin backbone in the 3-glucoside form. This seemingly minor difference can significantly impact their bioavailability, ability to cross the blood-brain barrier, and ultimately, their neuroprotective efficacy and mechanisms of action. This guide synthesizes findings from various studies to draw a comparative picture of these two related compounds.
Comparative Data Summary
Direct comparative studies providing quantitative data on the neuroprotective effects of delphinidin versus delphinidin 3-glucoside are limited. The following table summarizes key findings from various studies, highlighting the different models and observed effects. It is important to note that variations in experimental conditions prevent direct quantitative comparisons between the compounds across different studies.
| Parameter | Delphinidin (Aglycone) | Delphinidin 3-Glucoside | Source(s) |
| Neuroprotective Mechanism | Attenuates microglial senescence via AMPK/SIRT1 pathway. Reduces neuroinflammation and oxidative stress. | Protects against oxidative stress-induced mitochondrial dysfunction. Exhibits anti-inflammatory properties by inhibiting TNF-α signaling. | [1][2][3][4][5] |
| Bioavailability & BBB Permeability | Generally considered to have lower bioavailability due to poor aqueous solubility. As an aglycone, it is predicted to be more lipophilic, potentially aiding passive diffusion across the blood-brain barrier. | The glycoside form is often more stable and bioavailable in plasma. Its transport across the blood-brain barrier may involve specific transporters. | [6][7][8][9] |
| In Vitro Neuroprotection Models | Protected against Aβ42-induced microglial senescence in BV2 cells. | Protected primary human umbilical vein endothelial cells (HUVECs) from oxidized LDL-induced apoptosis and mitochondrial dysfunction. | [1][4] |
| In Vivo Neuroprotection Models | Alleviated cognitive deficits, synapse loss, and Aβ pathology in APP/PS1 mice. | Not explicitly detailed in a direct neuroprotection model in the available literature, but has shown anti-inflammatory and antioxidant effects in other in vivo models. | [2] |
| Signaling Pathway Modulation | Activates AMPK/SIRT1. Can also activate the Nrf2 antioxidant pathway and inhibit NF-κB. | May inhibit the TNF-α signaling pathway. The related cyanidin-3-glucoside has been shown to activate the Nrf2 pathway. | [1][5][10][11][12] |
Detailed Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to evaluate the neuroprotective effects of these compounds.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study evaluating the cytotoxicity of delphinidin 3-glucoside.
-
Cell Culture: Glial cells (e.g., U87-MG, SVG-p12) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with varying concentrations of delphinidin 3-glucoside (e.g., 0, 15, 30, 60, 80, 100, 120, 180, and 240 μM) for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 μL of the MTS reagent (CellTiter 96® AQueous One Solution Reagent) is added to each well.
-
Incubation and Measurement: The plate is incubated for 2-4 hours at 37°C in a humidified, 5% CO₂ atmosphere. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[13]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is based on studies investigating the AMPK/SIRT1 pathway for delphinidin.
-
Cell Lysis: After treatment with delphinidin, cells (e.g., BV2 microglia) are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SIRT1, β-actin).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the results are normalized to a loading control like β-actin.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of delphinidin and its 3-glucoside are mediated through the modulation of several key signaling pathways.
Caption: Delphinidin aglycone signaling pathway.
Caption: Delphinidin 3-glucoside signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of these compounds in an in vitro model of neurotoxicity.
Caption: In vitro neuroprotection assessment workflow.
Conclusion
Both delphinidin and its 3-glucoside exhibit promising neuroprotective properties, albeit through potentially different primary mechanisms and with differing bioavailability profiles. Delphinidin aglycone appears to exert its effects through the direct activation of intracellular signaling pathways like AMPK/SIRT1 in neuronal cells. In contrast, delphinidin 3-glucoside's effects may be more related to its anti-inflammatory and antioxidant activities, and its ability to reach target tissues.
A critical consideration for the neuroprotective potential of any compound is its ability to cross the blood-brain barrier. While the aglycone form is more lipophilic, which generally favors passive diffusion, the glycoside may utilize specific transporters. The stability and metabolism of each form in vivo are also key factors that require further investigation. Future head-to-head studies are necessary to definitively determine which compound, or a combination thereof, holds greater promise for the development of novel neuroprotective therapies. Researchers should consider the specific context of neurodegenerative disease models when selecting which compound to investigate further.
References
- 1. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin attenuates cognitive deficits and pathology of Alzheimer's disease by preventing microglial senescence via AMPK/SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 7. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Synergistic Interactions of Delphinidin 3-Glucoside Chloride with Other Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of delphinidin 3-glucoside chloride with other phytochemicals, focusing on their potential applications in cancer therapy. The information presented is based on preclinical in vitro studies and is intended to inform further research and development in combination therapies.
Synergistic Antiproliferative Effects
Recent studies have explored the combination of delphinidin glycosides with other naturally occurring phenolic compounds to enhance their anticancer activities. These investigations aim to leverage the multifaceted mechanisms of phytochemicals to achieve greater therapeutic efficacy at lower concentrations, potentially reducing side effects.
Combination with Chlorogenic Acid and Epicatechin
A study investigating the antiproliferative effects of delphinidin-3-rutinoside (D3R), a closely related delphinidin glycoside, in combination with chlorogenic acid (CA) and epicatechin (EC) provided quantitative insights into their interactions in gastric (NCI-N87) and intestinal (Caco-2) cancer cell lines. The synergy, additivity, or antagonism of these combinations were evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Antiproliferative Activity (IC50) of Individual Phytochemicals
| Compound | Cell Line | IC50 (µM) |
| Delphinidin-3-rutinoside (D3R) | NCI-N87 (Gastric Cancer) | 24.9[1][2][3] |
| Caco-2 (Intestinal Cancer) | 102.5[1][2][3] | |
| Chlorogenic Acid (CA) | NCI-N87 (Gastric Cancer) | 249.0[1] |
| Caco-2 (Intestinal Cancer) | 207.7[1] | |
| Epicatechin (EC) | NCI-N87 (Gastric Cancer) | 126.1[1] |
| Caco-2 (Intestinal Cancer) | 270.2[1] |
Table 2: Combination Index (CI) for Binary Combinations of Delphinidin-3-rutinoside (D3R) with Chlorogenic Acid (CA) and Epicatechin (EC)
| Combination | Cell Line | Effect Level (IC) | Combination Index (CI) | Interaction |
| D3R + CA | NCI-N87 | 50 | 0.85 | Synergism[1][2][3] |
| 75 | 1.05 | Additive[1][2][3] | ||
| 90 | 1.28 | Antagonism[1][2][3] | ||
| Caco-2 | 50 | 1.34 | Antagonism[1][2][3] | |
| 75 | 0.84 | Synergism[1][2][3] | ||
| 90 | 0.61 | Synergism[1][2][3] | ||
| D3R + EC | NCI-N87 | 50 | 1.15 | Antagonism[1][2][3] |
| 75 | 0.96 | Additive[1][2][3] | ||
| 90 | 0.83 | Synergism[1][2][3] | ||
| Caco-2 | 50 | 1.54 | Antagonism[1][2][3] | |
| 75 | 1.08 | Additive[1][2][3] | ||
| 90 | 0.79 | Synergism[1][2][3] |
These results indicate that the interaction between delphinidin-3-rutinoside and other phytochemicals is cell line and dose-dependent. In gastric cancer cells, synergy with chlorogenic acid was observed at lower concentrations, while in intestinal cancer cells, synergy was more prominent at higher concentrations.
Interaction with Metabolites: Delphinidin and Gallic Acid
Delphinidin 3-glucoside can be metabolized to its aglycone form, delphinidin, and further to gallic acid. A study on human colorectal cancer cell lines (HCT-116 and HT-29) evaluated the inhibitory effects of delphinidin-3-O-glucoside (D3G), delphinidin chloride (DC), and gallic acid (GA) individually.
Table 3: 50% Inhibition Concentrations (IC50) of Delphinidin-3-O-glucoside and its Metabolites in Colorectal Cancer Cells
| Compound | HCT-116 IC50 (µg/mL) | HT-29 IC50 (µg/mL) |
| Delphinidin-3-O-glucoside (D3G) | 396 ± 23[4] | 329 ± 17[4] |
| Delphinidin Chloride (DC) | 242 ± 16[4] | >600[4] |
| Gallic Acid (GA) | 154 ± 5[4] | 81 ± 5[4] |
While this study did not report a synergistic interaction between D3G and its metabolites, it was noted that a combination of pure phenolics, including D3G, did not show a significantly better inhibition than D3G alone in HCT-116 cells.[4]
Experimental Protocols
Cell Viability and Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
Human cancer cell lines (e.g., NCI-N87, Caco-2, HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phytochemicals (this compound, Chlorogenic Acid, Epicatechin, etc.)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the individual phytochemicals and their combinations in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) for the combinations based on the Chou-Talalay method.[5][6]
Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions.[5][6]
Methodology:
-
Dose-Effect Curves: Generate dose-effect curves for each individual compound and for their combinations at fixed ratios.
-
Median-Effect Analysis: The data is analyzed using the median-effect equation, which relates the dose to the effect.
-
Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with other phytochemicals are often attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Key Signaling Pathways
Delphinidin and its combination partners can influence several critical pathways in cancer cells:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Delphinidin has been shown to suppress the phosphorylation of PI3K and Akt.[7]
-
MAPK Pathway (ERK1/2, JNK, p38): This pathway is involved in cell proliferation, differentiation, and apoptosis. Delphinidin can inhibit the phosphorylation of key proteins in this pathway.[7]
-
NF-κB Pathway: This pathway is crucial for inflammation and cell survival. Delphinidin can inhibit NF-κB activation.[7]
-
Apoptosis Pathways: Combinations of phytochemicals can enhance the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.
References
- 1. mdpi.com [mdpi.com]
- 2. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for delphinidin 3-glucoside chloride
For researchers, scientists, and drug development professionals, the efficient extraction of delphinidin 3-glucoside chloride is a critical first step in harnessing its therapeutic potential. This potent anthocyanin, found in various pigmented plants, has garnered significant interest for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] This guide provides a head-to-head comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound hinges on a balance of several factors, including extraction efficiency, processing time, solvent consumption, and the overall purity of the final product. This section summarizes the quantitative data from various studies on prominent extraction techniques.
| Extraction Method | Key Parameters | Extraction Yield/Recovery | Purity | Solvent Consumption | Processing Time | Source |
| Solid-Phase Extraction (SPE) | - | 80.377% recovery of delphinidin-3-o-glucoside | High purity achievable by removing non-phenolic impurities[3] | Relatively low | - | [3][4] |
| Microwave-Assisted Extraction (MAE) | 81°C, 38% MeOH in water, pH 6, 4.7 mg/mL sample-solvent ratio | 9.70 ± 0.28 mg/g of total anthocyanins | - | Moderate | 10 minutes | [5] |
| Ultrasound-Assisted Extraction (UAE) | 64% ethanol, 50 mL/g solvent/sample ratio | 71.45 ± 1.96 mg cyanidin-3-O-glucoside equivalents/100 g dm (Total Anthocyanin Content) | - | High | 30 minutes | [6] |
| Supercritical Fluid Extraction (SFE) | 300 bar, 60°C, ethanol-water 50% v/v as co-solvent | 2.99 mg Cyanidin 3-glucoside equivalents/g bean coat (predicted) | High selectivity for anthocyanins[7] | Low (CO2 is recyclable)[8] | 60 minutes | [7] |
| Conventional Solvent Extraction | Methanol with 2.0% HCl | >80% recovery (with two extraction steps) | - | High (60 mL per 1g sample, repeated) | - | [9] |
Note: The presented data is sourced from different studies using various plant materials and analytical standards. Therefore, these values should be considered indicative of the relative performance of each method rather than as absolute, directly comparable metrics.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for the key experiments cited in this guide.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used method for sample clean-up and concentration. It is particularly effective in purifying anthocyanins by removing interfering substances.[3]
Protocol:
-
Sample Preparation: Acidify the plasma sample to pH 2 with formic acid.
-
Extraction: Add acetonitrile to the acidified plasma, vortex, and centrifuge at 10,000 rpm for 15 minutes at 4°C. The supernatant is then collected.
-
Re-extraction: Re-extract the pellet with methanol and centrifuge again.
-
Pooling: Pool the supernatants from both extraction steps.
-
Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC).[10]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a more efficient and rapid extraction process.
Protocol:
-
Sample Preparation: Mix 0.5 g of the powdered plant material with 15 mL of the deep eutectic solvent (DES) consisting of choline chloride and citric acid (1:2 molar ratio, 60% water content).
-
Extraction: Place the mixture in a pressurized microwave extraction system and extract at 55°C and 40 Pa for 11 minutes.
-
Centrifugation: After cooling, centrifuge the extract at 3000 rpm for 5 minutes.
-
Analysis: The supernatant is collected for spectrophotometric analysis.[11]
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
Protocol:
-
Sample Preparation: Place a defined amount of the test sample in a culture tube and add 5 mL of the extraction solvent (ethanol aqueous solution acidified with citric acid).
-
Sonication: Transfer the culture tubes to an ultrasound bath system.
-
Extraction Parameters: The extraction is performed for 30 minutes using an ethanol concentration of 64% and a solvent-to-sample ratio of 50 mL/g.[6]
-
Analysis: The resulting extract is then analyzed to determine the total anthocyanin and phenolic content.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.[8]
Protocol:
-
Sample Preparation: Load 10 g of the powdered sample mixed with glass wool into the extractor vessel.
-
Extraction: Pressurize and heat the system to the desired conditions (e.g., 300 bar and 60°C). Introduce carbon dioxide at a flow rate of 10 g/min with 10% of the co-solvent (e.g., 50% v/v ethanol-water). The extraction is carried out for 60 minutes.
-
Separation: The supercritical fluid containing the extracted compounds is depressurized, causing the precipitation of the extract. The CO2 can then be recycled.[7][12]
Visualizing the Processes
To better understand the experimental and biological contexts of this compound extraction and activity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]
- 3. eprints.usm.my [eprints.usm.my]
- 4. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Black Bean Anthocyanin-Rich Extract from Supercritical and Pressurized Extraction Increased In Vitro Antidiabetic Potential, While Having Similar Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super Critical Fluid Extraction - The green manufacturing process - Sami-Sabinsa Group | Formerly Known as Sami Labs Limited [sami-sabinsagroup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Delphinidin 3-Glucoside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Delphinidin 3-glucoside (D3G), a prominent member of the anthocyanin family, is a water-soluble flavonoid responsible for the deep red, purple, and blue pigmentation in numerous fruits and vegetables. Beyond its role as a natural colorant, D3G has garnered significant attention within the scientific community for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative analysis of the biological efficacy of D3G derived from various plant sources, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Biological Activities
The biological activity of delphinidin 3-glucoside can vary depending on its plant source, which influences the purity and the presence of other synergistic or antagonistic compounds in the extracts. The following tables summarize key quantitative data from various studies to facilitate a comparison of D3G's performance.
Antioxidant Activity
The antioxidant capacity of delphinidin 3-glucoside is a cornerstone of its therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating higher antioxidant potency.
| Plant Source | Compound | Assay | IC50 Value | Reference |
| Bilberry (Vaccinium myrtillus) | Myrtillin (Delphinidin 3-glucoside) | DPPH | 6.90 µM | [2] |
| Generic | Delphinidin (aglycone) | DPPH | 3.74 µM | [2] |
Note: The aglycone form (delphinidin) often exhibits stronger antioxidant activity than its glycoside counterpart (delphinidin 3-glucoside) in in-vitro assays. However, glycosylation is crucial for its bioavailability in biological systems.[3]
Anticancer Activity
Delphinidin 3-glucoside has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.
| Plant Source | Cell Line | Assay | IC50 Value | Reference |
| Red Grape (Vitis vinifera) derived | HCT 116 (Human Colorectal Carcinoma) | Cell Viability | 395.8 µg/mL | [4] |
| Red Grape (Vitis vinifera) derived | HT-29 (Human Colorectal Adenocarcinoma) | Cell Viability | 329.1 µg/mL | [5] |
| Blackcurrant (Ribes nigrum) | AGS (Human Gastric Adenocarcinoma) | Antiproliferative | 24.9 µM (for Delphinidin-3-rutinoside) | [6] |
| Blackcurrant (Ribes nigrum) | Caco-2 (Human Colorectal Adenocarcinoma) | Antiproliferative | 105.6 µM (for Delphinidin-3-rutinoside) | [6] |
Note: The anticancer activity of D3G is often attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1]
Delphinidin 3-Glucoside Content in Various Plant Sources
The concentration of delphinidin 3-glucoside varies significantly among different plant species and even between cultivars of the same species.
| Plant Source | Cultivar/Variety | Delphinidin 3-glucoside Content (mg/100g FW) | Reference |
| Eggplant Peel (Solanum melongena) | Not specified | 5 mg/100g dw | [7] |
| Blackcurrant (Ribes nigrum) | Not specified | 839 nmol/g FW (approx. 38.8 mg/100g FW) | |
| Raspberry (Rubus idaeus) | Not specified | 34.43 mg/100g FW | |
| Highbush Blueberry (Vaccinium corymbosum) | Brigitta | 7.43 mg/100g FW | |
| Red Grape (Vitis vinifera) | Cabernet Sauvignon | Higher levels than Peonidin-3-O-glucoside | [8] |
| Red Grape (Vitis vinifera) | Syrah | Higher levels than Peonidin-3-O-glucoside | [8] |
FW: Fresh Weight; dw: dry weight
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[9]
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the delphinidin 3-glucoside extract or pure compound. A control containing only the DPPH solution and the solvent is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of delphinidin 3-glucoside for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.[10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.[10]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for MAPK Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of delphinidin 3-glucoside on the expression and phosphorylation of key proteins in signaling pathways like the MAPK pathway (e.g., ERK, JNK, p38).[8][11]
Procedure:
-
Protein Extraction: Cells treated with delphinidin 3-glucoside are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activation of the NF-κB transcription factor. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
Procedure:
-
Cell Transfection: Cells are transiently or stably transfected with an NF-κB luciferase reporter plasmid.[12]
-
Treatment: The transfected cells are treated with delphinidin 3-glucoside, often in the presence of an NF-κB activator like TNF-α or LPS.
-
Cell Lysis: After treatment, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light.[13]
-
Luminescence Measurement: The amount of light produced is measured using a luminometer and is proportional to the level of NF-κB activation.[13]
Signaling Pathways and Mechanisms of Action
Delphinidin 3-glucoside exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Anticancer and Anti-inflammatory Signaling Pathways of Delphinidin 3-Glucoside.
Caption: General Experimental Workflow for Assessing D3G Biological Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds [mdpi.com]
- 7. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. broadpharm.com [broadpharm.com]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
